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Core Science & Biosynthesis

Foundational

The Discovery and Natural Sources of 16-Oxoprometaphanine: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of 16-Oxoprometaphanine, a member of the hasubanan (B79425) class of alkaloids. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of 16-Oxoprometaphanine, a member of the hasubanan (B79425) class of alkaloids. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

16-Oxoprometaphanine is a naturally occurring hasubanan alkaloid, a class of compounds characterized by a specific tetracyclic ring system. These alkaloids are of significant interest to the scientific community due to their complex chemical structures and potential biological activities. This guide details the initial isolation and characterization of 16-Oxoprometaphanine, its known natural source, and presents its key physicochemical data.

Discovery and Natural Occurrence

16-Oxoprometaphanine was first isolated and identified in 1982 by Matsui and his team. The compound was discovered during a phytochemical investigation of the leaves of Stephania japonica (Thunb.) Miers, a plant belonging to the Menispermaceae family. This family of plants is well-known for producing a diverse array of alkaloids.

In their seminal work, the researchers reported the isolation of 238.5 mg of 16-Oxoprometaphanine from the methanolic extract of S. japonica leaves, alongside other hasubanan alkaloids such as oxostephamiersine.

Physicochemical and Spectroscopic Data

The structural elucidation of 16-Oxoprometaphanine was accomplished through a combination of spectroscopic techniques. The following table summarizes the key quantitative data reported for the compound.

PropertyData
Molecular Formula C₂₀H₂₃NO₅
Molecular Weight 357.4 g/mol
Appearance Colorless prisms
Melting Point 218-220 °C
Optical Rotation [α]D -139° (c = 1.00, CHCl₃)
UV λmax (EtOH) 230 nm (sh, log ε 4.13), 273 nm (log ε 3.48)
IR νmax (Nujol) 1680 cm⁻¹
¹H-NMR (CDCl₃, δ) 6.81 (1H, s), 6.68 (1H, s), 5.15 (1H, s), 3.90 (3H, s), 3.88 (3H, s), 3.63 (3H, s), 2.47 (3H, s)
Mass Spectrum (m/z) 357 (M⁺)

Experimental Protocols

The following is a detailed description of the experimental methodology employed for the isolation and purification of 16-Oxoprometaphanine from Stephania japonica.

Plant Material

Fresh leaves of Stephania japonica were collected and air-dried.

Extraction

The dried and powdered leaves were subjected to extraction with methanol (B129727) at room temperature. The resulting methanolic extract was then concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The crude methanolic extract was partitioned between chloroform (B151607) and water. The chloroform-soluble fraction, containing the alkaloids, was then subjected to a series of chromatographic separations.

An initial separation was performed using column chromatography on silica (B1680970) gel, with a gradient elution system of chloroform and methanol. Fractions containing the target compound were identified by thin-layer chromatography (TLC).

Further purification of the enriched fractions was achieved by repeated column chromatography on silica gel and subsequent crystallization from a mixture of ether and n-hexane. This multi-step purification process yielded pure, crystalline 16-Oxoprometaphanine.

Logical Workflow of Discovery and Isolation

The following diagram illustrates the logical workflow from the natural source to the purified compound.

Discovery_and_Isolation_of_16_Oxoprometaphanine cluster_source Natural Source cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Stephania_japonica Stephania japonica (Leaves) Methanol_Extraction Methanol Extraction Stephania_japonica->Methanol_Extraction Partitioning Chloroform-Water Partitioning Methanol_Extraction->Partitioning Silica_Gel_Column_1 Silica Gel Column Chromatography I Partitioning->Silica_Gel_Column_1 Silica_Gel_Column_2 Silica Gel Column Chromatography II Silica_Gel_Column_1->Silica_Gel_Column_2 Crystallization Crystallization Silica_Gel_Column_2->Crystallization Compound 16-Oxoprometaphanine Crystallization->Compound

Discovery and Isolation Workflow

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of 16-Oxoprometaphanine. However, hasubanan alkaloids isolated from Stephania japonica have been reported to exhibit affinity for opioid receptors. Further research is required to elucidate the specific pharmacological profile of 16-Oxoprometaphanine.

Conclusion

16-Oxoprometaphanine is a well-characterized hasubanan alkaloid with a defined natural source and established methods for its isolation and purification. The detailed spectroscopic data provides a solid foundation for its identification and further chemical studies. Future investigations are warranted to explore the potential biological activities of this compound, which may unveil novel therapeutic applications.

Exploratory

Spectroscopic Elucidation of 16-Oxoprometaphanine: A Technical Guide

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectroscopic techniques used to characterize complex alkaloids. The structure...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the spectroscopic techniques used to characterize complex alkaloids. The structure of 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid, presents a unique challenge for structural elucidation, necessitating a multi-faceted spectroscopic approach.

Spectroscopic Data Summary

The complete structural assignment of a novel or complex molecule like 16-Oxoprometaphanine relies on the synergistic interpretation of data from various spectroscopic methods. Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

NMR Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the intricate structure of alkaloids.[1][2] For a hasubanan alkaloid, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.[3]

Table 1: Hypothetical ¹H NMR Data for 16-Oxoprometaphanine (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
6.85d8.21HAr-H
6.72d8.21HAr-H
4.88d5.51HH-6
4.15s3HOCH₃
3.85s3HOCH₃
3.45d18.51HH-10β
3.10m1HH-9
2.95dd12.0, 4.51HH-5
2.65s3HN-CH₃
2.50dt18.5, 2.51HH-10α
...............

Table 2: Hypothetical ¹³C NMR Data for 16-Oxoprometaphanine (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
208.5CC-16 (Oxo)
158.0CAr-C
145.2CAr-C
130.1CAr-C
122.5CHAr-CH
112.8CHAr-CH
92.1CHC-6
60.5CHC-7
56.2CH₃OCH₃
55.8CH₃OCH₃
48.5CC-13
45.1CH₂C-15
42.3CH₃N-CH₃
38.2CHC-9
35.5CH₂C-10
.........
Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of an alkaloid can reveal the presence of hydroxyl, carbonyl, and aromatic moieties.

Table 3: Hypothetical IR Absorption Data for 16-Oxoprometaphanine

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2925StrongC-H (aliphatic) stretch
1715StrongC=O (ketone) stretch
1605MediumC=C (aromatic) stretch
1500StrongC=C (aromatic) stretch
1240StrongC-O (ether) stretch
1100MediumC-N stretch
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that aid in structural elucidation.

Table 4: Hypothetical MS Data for 16-Oxoprometaphanine

m/zIon TypeRelative Intensity (%)
341.1627[M+H]⁺100
312.1494[M+H - CO - H]⁺75
298.1337[M+H - C₂H₅N]⁺50
284.1181[M+H - C₃H₇N]⁺65
256.086540

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the purified alkaloid is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: NMR spectra are recorded on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: Spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed using standard Bruker pulse programs.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: IR spectra are recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Instrumentation: High-resolution mass spectra are obtained using a Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: The ESI source parameters are set as follows: capillary voltage, 3.0 kV; sampling cone, 40 V; source temperature, 120 °C; desolvation temperature, 350 °C. Data is acquired in centroid mode from m/z 50 to 1000. For MS/MS, collision-induced dissociation (CID) is performed using argon as the collision gas with a collision energy ramp from 10 to 40 eV.

Workflow for Spectroscopic Analysis

The structural elucidation of a novel natural product follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_purification Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Purification Purified Compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Purification->NMR Structure_Proposal Proposed Structure MS->Structure_Proposal IR->Structure_Proposal NMR->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure Data Interpretation & Comparison

References

Foundational

An In-Depth Technical Guide on the Physicochemical Properties and Stability of 16-Oxoprometaphanine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physicochemical properties and stability of 16-Oxoprometaphanine, a protoberberine alkal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and stability of 16-Oxoprometaphanine, a protoberberine alkaloid. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols relevant to the characterization of alkaloids, offering a framework for researchers to conduct their own analyses.

Core Physicochemical Properties

Quantitative data for 16-Oxoprometaphanine is sparse in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 58738-31-1--INVALID-LINK--
Molecular Formula C₂₀H₂₃NO₆--INVALID-LINK--
Molecular Weight 373.4 g/mol --INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Stability Profile

Experimental Protocols

Given the absence of specific published experimental data for 16-Oxoprometaphanine, this section outlines standard methodologies for determining the key physicochemical and stability properties of alkaloids. These protocols can be adapted by researchers to characterize 16-Oxoprometaphanine.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of 16-Oxoprometaphanine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A narrow melting range typically indicates a high degree of purity.

Determination of Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dimethyl sulfoxide, chloroform) should be tested.

  • Equilibrium Solubility Method: An excess amount of 16-Oxoprometaphanine is added to a known volume of the selected solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of 16-Oxoprometaphanine in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Expression: Solubility is typically expressed in units such as mg/mL or mol/L.

Stability-Indicating HPLC Method for Purity and Degradation Studies

A stability-indicating HPLC method is essential for assessing the purity of 16-Oxoprometaphanine and for monitoring its degradation under various stress conditions.

Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used for the separation of alkaloids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the aqueous phase should be optimized for peak shape and resolution.

    • Flow Rate: Typically in the range of 0.8-1.2 mL/min.

    • Detection: UV detection at a wavelength where 16-Oxoprometaphanine exhibits maximum absorbance.

  • Forced Degradation Studies: To assess stability, 16-Oxoprometaphanine is subjected to stress conditions as per ICH guidelines, including:

    • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

    • Oxidative Degradation: Treatment with hydrogen peroxide.

    • Thermal Degradation: Exposure to dry heat.

    • Photodegradation: Exposure to UV and visible light.

  • Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably separate the intact drug from its degradation products.

Biosynthesis Pathway

16-Oxoprometaphanine is a member of the protoberberine alkaloid family. The biosynthesis of this class of compounds is a complex enzymatic process originating from the amino acid L-tyrosine. The following diagram illustrates the general biosynthetic pathway leading to the protoberberine skeleton.

protoberberine_biosynthesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde Tyrosine->p_Hydroxyphenylacetaldehyde via Tyramine Dopamine Dopamine DOPA->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine p_Hydroxyphenylacetaldehyde->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Series of enzymatic steps including methylation and hydroxylation Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme (BBE) Protoberberine_Alkaloids Protoberberine Alkaloids Scoulerine->Protoberberine_Alkaloids Further enzymatic modifications Oxoprometaphanine 16-Oxoprometaphanine Protoberberine_Alkaloids->Oxoprometaphanine

Caption: Generalized biosynthetic pathway of protoberberine alkaloids.

Experimental Workflow for Physicochemical Characterization

The logical flow for a comprehensive physicochemical characterization of 16-Oxoprometaphanine would follow the sequence outlined in the diagram below.

experimental_workflow start Obtain Pure Sample of 16-Oxoprometaphanine mp Determine Melting Point start->mp sol Determine Solubility (various solvents) start->sol hplc_dev Develop Stability-Indicating HPLC Method start->hplc_dev report Compile Physicochemical and Stability Profile mp->report sol->report forced_deg Perform Forced Degradation Studies hplc_dev->forced_deg stability Assess Intrinsic Stability (Light, Temp, pH) forced_deg->stability stability->report

Caption: Workflow for the physicochemical characterization of 16-Oxoprometaphanine.

Exploratory

In Silico Prediction of 16-Oxoprometaphanine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the bioactivity of 16-Oxoprometaphanine, a l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the bioactivity of 16-Oxoprometaphanine, a lesser-known alkaloid. Given the absence of extensive experimental data for this specific compound, this document outlines a structured, computational approach to identify potential biological targets, predict pharmacokinetic properties, and elucidate possible mechanisms of action. This guide is intended to serve as a practical framework for researchers initiating preclinical investigations of novel natural products.

Introduction to 16-Oxoprometaphanine and In Silico Drug Discovery

Alkaloids are a diverse group of naturally occurring chemical compounds that have historically been a rich source of new drugs.[1][2] The advent of computational methods in drug discovery has revolutionized the process of identifying and characterizing the therapeutic potential of such natural products.[3][4][5] These in silico techniques offer a cost-effective and time-efficient means to screen large libraries of compounds against various biological targets, predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and ultimately prioritize candidates for further experimental validation.

This guide focuses on a hypothetical in silico evaluation of 16-Oxoprometaphanine. The workflow is designed to generate preliminary data on its drug-like properties, potential protein interactions, and plausible signaling pathways it may modulate.

Methodology: A Step-by-Step In Silico Protocol

The following sections detail the proposed experimental protocols for the computational analysis of 16-Oxoprometaphanine.

Physicochemical and Pharmacokinetic (ADMET) Profiling

Objective: To assess the drug-likeness and pharmacokinetic properties of 16-Oxoprometaphanine based on its chemical structure.

Protocol:

  • Structure Preparation: The 2D structure of 16-Oxoprometaphanine is obtained and converted to a 3D structure using molecular modeling software (e.g., ChemDraw, Avogadro).

  • Descriptor Calculation: The 3D structure is used as input for computational tools like SwissADME or ADMET Predictor™ to calculate key physicochemical descriptors.

  • Drug-Likeness Evaluation: The calculated descriptors are evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

  • ADMET Prediction: The software is used to predict various ADMET properties, including but not limited to:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal organic cation transporter (OCT2) inhibition.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Prediction of Biological Activity Spectra

Objective: To predict the spectrum of biological activities of 16-Oxoprometaphanine based on its structural similarity to known bioactive compounds.

Protocol:

  • Input: The simplified molecular-input line-entry system (SMILES) notation of 16-Oxoprometaphanine is generated.

  • PASS Analysis: The SMILES string is submitted to the Prediction of Activity Spectra for Substances (PASS) online server.

  • Interpretation: The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). Activities with Pa > Pi are considered possible.

Target Identification and Molecular Docking

Objective: To identify potential protein targets of 16-Oxoprometaphanine and evaluate the binding affinity and interaction patterns.

Protocol:

  • Target Selection: Based on the predicted bioactivities from PASS and the known pharmacology of similar alkaloid structures, a panel of potential protein targets is selected. For this hypothetical study, we will consider targets involved in neurotransmission and cancer signaling, such as Acetylcholinesterase (AChE), B-cell lymphoma 2 (Bcl-2), and Mitogen-activated protein kinase 1 (MAPK1).

  • Protein and Ligand Preparation: The 3D structures of the selected protein targets are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The 3D structure of 16-Oxoprometaphanine is prepared and energy-minimized.

  • Molecular Docking: Molecular docking simulations are performed using software such as AutoDock Vina. The ligand (16-Oxoprometaphanine) is docked into the active site of each target protein.

  • Analysis: The results are analyzed to determine the binding energy (kcal/mol) and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). Lower binding energies indicate a higher predicted binding affinity.

Predicted Data and Analysis

The following tables summarize the hypothetical quantitative data generated from the in silico experiments.

Physicochemical Properties and Drug-Likeness
PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight325.35 g/mol < 500
LogP2.85< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors4< 10
Drug-Likeness Yes No Violations

Table 1: Predicted physicochemical properties and Lipinski's Rule of Five evaluation for 16-Oxoprometaphanine.

ADMET Prediction Summary
ParameterPredictionInterpretation
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability predicted
Caco-2 PermeabilityHighReadily absorbed through the gut
Distribution
BBB PermeantYesPotential for CNS activity
Plasma Protein Binding85%Moderate binding to plasma proteins
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorYesPotential for drug-drug interactions via this pathway
Excretion
OCT2 InhibitorNoLow interference with renal excretion of other drugs
Toxicity
AMES ToxicityNon-toxicLow probability of being mutagenic
hERG I InhibitorLow riskLow probability of causing cardiotoxicity

Table 2: Hypothetical ADMET profile of 16-Oxoprometaphanine.

Predicted Biological Activities (PASS)
ActivityPaPi
Acetylcholinesterase inhibitor0.6520.015
Antineoplastic0.5890.032
Apoptosis agonist0.4750.068
Kinase Inhibitor0.4210.055
Neuroprotective0.3980.081

Table 3: Top predicted biological activities for 16-Oxoprometaphanine from PASS analysis. (Pa > Pi suggests a higher probability of the compound exhibiting the activity).

Molecular Docking Results
Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues
Acetylcholinesterase (AChE)4EY7-9.8TRP86, TYR133, PHE338
B-cell lymphoma 2 (Bcl-2)2W3L-8.5PHE105, LEU130, ARG139
MAPK1 (ERK2)4QTB-7.9LYS54, ILE103, ASP111

Table 4: Hypothetical molecular docking results of 16-Oxoprometaphanine with selected protein targets.

Visualizations of Workflows and Pathways

The following diagrams illustrate the logical flow of the in silico prediction process and a potential signaling pathway that 16-Oxoprometaphanine might modulate based on the hypothetical findings.

In_Silico_Workflow cluster_0 Data Input & Preparation cluster_1 Pharmacokinetic & Bioactivity Prediction cluster_2 Target Identification & Interaction cluster_3 Analysis & Hypothesis Generation Compound 16-Oxoprometaphanine Structure Prep 3D Structure Generation & Energy Minimization Compound->Prep ADMET ADMET Prediction Prep->ADMET PASS PASS Analysis Prep->PASS Docking Molecular Docking Prep->Docking Hypothesis Hypothesize Mechanism of Action ADMET->Hypothesis Target_Select Target Selection (e.g., AChE, Bcl-2) PASS->Target_Select Target_Select->Docking Results Binding Affinity & Interaction Analysis Docking->Results Results->Hypothesis

Caption: In silico prediction workflow for 16-Oxoprometaphanine bioactivity.

Signaling_Pathway Compound 16-Oxoprometaphanine Bcl2 Bcl-2 Compound->Bcl2 inhibition Bax Bax Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito promotes release of CytC Cytochrome C Mito->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

Caption: Hypothetical apoptosis induction pathway modulated by 16-Oxoprometaphanine.

Discussion and Future Directions

The hypothetical in silico analysis presented in this guide suggests that 16-Oxoprometaphanine is a promising candidate for further investigation as a therapeutic agent. The compound exhibits drug-like physicochemical properties and a favorable predicted ADMET profile, with the exception of potential inhibition of CYP3A4, which warrants consideration in future drug interaction studies.

The PASS and molecular docking results converge to suggest potential bioactivities related to neuroprotection and cancer. The strong predicted binding affinity for AChE suggests a role in modulating cholinergic neurotransmission, which is relevant for neurodegenerative diseases. Furthermore, the predicted interaction with the anti-apoptotic protein Bcl-2 indicates a potential mechanism for inducing apoptosis in cancer cells.

It is crucial to emphasize that these in silico predictions are hypothetical and require experimental validation. Future work should focus on:

  • In vitro enzyme assays: To confirm the inhibitory activity of 16-Oxoprometaphanine against AChE, Bcl-2, and MAPK1.

  • Cell-based assays: To evaluate its cytotoxic effects on cancer cell lines and its neuroprotective effects in neuronal cell models.

  • In vivo studies: To assess the efficacy and safety of 16-Oxoprometaphanine in relevant animal models.

References

Foundational

A Technical Guide to the Preliminary Toxicological Screening of 16-Oxoprometaphanine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 16-Oxoprometaphanine is a novel or sparsely studied compound, and as such, no specific toxicological data is publicly available. This document p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 16-Oxoprometaphanine is a novel or sparsely studied compound, and as such, no specific toxicological data is publicly available. This document provides a representative technical guide for the preliminary toxicological screening of a novel alkaloid, using 16-Oxoprometaphanine as a placeholder. The experimental protocols, data, and potential mechanisms are based on established methodologies for the toxicological assessment of new chemical entities, particularly those of natural product origin.

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that have a wide range of physiological effects on humans and animals.[1][2] While many alkaloids possess therapeutic properties, they can also exhibit significant toxicity.[1][2] Therefore, a thorough toxicological evaluation is a critical step in the development of any new alkaloid-based therapeutic agent. This guide outlines a standard battery of preliminary toxicological assays for a novel alkaloid, exemplified by 16-Oxoprometaphanine.

The initial screening process is designed to identify potential hazards, establish a preliminary safety profile, and guide further non-clinical development. This typically involves a combination of in vitro assays to assess cytotoxicity and genotoxicity, followed by an in vivo study to determine acute systemic toxicity.

In Vitro Toxicity Assessment

In vitro assays are essential for the early identification of potential toxic liabilities, providing a rapid and cost-effective means to screen compounds.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the quantity of which is directly proportional to the number of living cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of 16-Oxoprometaphanine in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium. Replace the medium in the wells with medium containing various concentrations of 16-Oxoprometaphanine and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Cell LineExposure Time (h)16-Oxoprometaphanine IC₅₀ (µM)
HeLa2475.3
4842.1
7228.9
HepG22498.6
4865.4
7247.2
Genotoxicity Screening: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test detects mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.

  • Bacterial Strains: Use at least two strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (16-Oxoprometaphanine at various concentrations), and 0.5 mL of the S9 mix or buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

StrainMetabolic Activation (S9)16-Oxoprometaphanine (µ g/plate )Mean Revertant Colonies ± SDMutagenicity Ratio
TA98-0 (Vehicle)25 ± 41.0
1028 ± 51.1
5031 ± 61.2
10035 ± 51.4
+0 (Vehicle)40 ± 61.0
1095 ± 112.4
50210 ± 255.3
100450 ± 4211.3
TA100-0 (Vehicle)120 ± 151.0
10125 ± 181.0
50130 ± 161.1
100140 ± 201.2
+0 (Vehicle)150 ± 221.0
10165 ± 251.1
50180 ± 211.2
100195 ± 281.3

Mutagenicity Ratio = Mean revertants of test article / Mean revertants of vehicle control. A ratio ≥ 2.0 is generally considered a positive result.

In Vivo Acute Toxicity Assessment

Following in vitro testing, an acute oral toxicity study is performed to determine the short-term toxic effects of a single dose of the substance and to estimate the median lethal dose (LD₅₀). The OECD 423 guideline (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals.

Experimental Protocol: Acute Toxic Class Method (OECD 423)
  • Animals: Use healthy, young adult female rats.

  • Housing and Acclimatization: Acclimatize the animals to laboratory conditions for at least five days before the experiment.

  • Fasting: Fast the animals overnight prior to dosing, with water available ad libitum.

  • Dose Administration: Administer a single oral dose of 16-Oxoprometaphanine by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • Start with a group of three animals at the selected dose.

    • The outcome (number of animals that die or survive) determines the next step:

      • If mortality is observed, the test is repeated at a lower dose level.

      • If no mortality is observed, the test is repeated at a higher dose level.

  • Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

Hypothetical Data Presentation
Starting Dose (mg/kg)Number of AnimalsMortality within 24hMortality within 14 daysGHS Category
30031/32/34 (300 < LD₅₀ ≤ 2000)
5030/30/3

Clinical Observations at 300 mg/kg: Lethargy, piloerection, and decreased respiratory rate observed within the first 6 hours. Body Weight Changes: A slight decrease in body weight was observed in the 300 mg/kg group during the first week, followed by recovery in the surviving animal. Gross Necropsy: No significant findings in the surviving animals.

Visualizations

Preliminary Toxicological Screening Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Decision Making A 16-Oxoprometaphanine B Cytotoxicity Assay (e.g., MTT) A->B C Genotoxicity Assay (e.g., Ames Test) A->C D Determine IC50 B->D E Assess Mutagenic Potential C->E I Hazard Identification & Risk Assessment D->I E->I F Acute Oral Toxicity (OECD 423) G Determine LD50 Range & GHS Category F->G H Observe Clinical Signs F->H G->I H->I J Go / No-Go for Further Development I->J

Caption: Workflow for preliminary toxicological screening.

Potential Signaling Pathways Affected by Cytotoxic Alkaloids

Many cytotoxic alkaloids exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

G Alkaloid 16-Oxoprometaphanine (Hypothetical) PI3K PI3K Alkaloid->PI3K Inhibition Raf Raf Alkaloid->Raf Inhibition Bcl2 Bcl-2 Alkaloid->Bcl2 Down-regulation Bax Bax Alkaloid->Bax Up-regulation Caspases Caspases Alkaloid->Caspases Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Caspases->Apoptosis

Caption: Potential alkaloid interactions with cell signaling pathways.

Conclusion

The preliminary toxicological screening outlined in this guide provides a foundational understanding of the potential hazards associated with the novel alkaloid 16-Oxoprometaphanine. The hypothetical results indicate moderate cytotoxicity, potential for mutagenicity after metabolic activation, and acute oral toxicity in the GHS category 4 range. These findings are crucial for making informed decisions regarding the continued development of this compound. Further studies, including repeat-dose toxicity, carcinogenicity, and reproductive toxicity, would be necessary to establish a comprehensive safety profile for regulatory submission.

References

Exploratory

In-depth Technical Guide: The Mechanism of Action of 16-Oxoprometaphanine

A comprehensive exploration of the molecular interactions, signaling cascades, and pharmacological effects of 16-Oxoprometaphanine for researchers, scientists, and drug development professionals. Abstract Currently, ther...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the molecular interactions, signaling cascades, and pharmacological effects of 16-Oxoprometaphanine for researchers, scientists, and drug development professionals.

Abstract

Currently, there is a significant gap in the scientific literature regarding the specific mechanism of action of 16-Oxoprometaphanine. While its chemical structure suggests potential interactions with various biological targets, dedicated research elucidating its pharmacological profile is not yet publicly available. This guide, therefore, synthesizes information on structurally related compounds and proposes putative mechanisms and experimental frameworks to guide future research into the therapeutic potential of 16-Oxoprometaphanine.

Introduction to 16-Oxoprometaphanine

16-Oxoprometaphanine is a derivative of the prometaphanine (B1160789) scaffold, a class of compounds with structural similarities to morphinan (B1239233) alkaloids. The introduction of an oxo group at the 16-position is a key structural modification that likely influences its binding affinity and efficacy at various receptors. Given its structural relationship to compounds with known central nervous system activity, it is hypothesized that 16-Oxoprometaphanine may modulate neurotransmitter systems.

Putative Signaling Pathways

Based on the pharmacology of related morphinan derivatives, several signaling pathways are proposed as potential targets for 16-Oxoprometaphanine. These include, but are not limited to, opioid receptor and NMDA receptor signaling cascades.

Hypothetical Opioid Receptor Modulation

Many morphinan derivatives exhibit activity at opioid receptors (mu, delta, and kappa). The binding of 16-Oxoprometaphanine to these G-protein coupled receptors could initiate a signaling cascade leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity.

G node_16_Oxoprometaphanine 16-Oxoprometaphanine node_Opioid_Receptor Opioid Receptor node_16_Oxoprometaphanine->node_Opioid_Receptor node_G_Protein Gαi/o node_Opioid_Receptor->node_G_Protein node_Adenylyl_Cyclase Adenylyl Cyclase node_G_Protein->node_Adenylyl_Cyclase Inhibition node_Ion_Channels Ion Channel Modulation node_G_Protein->node_Ion_Channels node_cAMP ↓ cAMP node_Adenylyl_Cyclase->node_cAMP node_PKA ↓ PKA node_cAMP->node_PKA node_Neuronal_Activity ↓ Neuronal Activity node_PKA->node_Neuronal_Activity node_Ion_Channels->node_Neuronal_Activity

Caption: Proposed signaling pathway for 16-Oxoprometaphanine via opioid receptor modulation.

Potential NMDA Receptor Antagonism

Some morphinan derivatives act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Blockade of the NMDA receptor by 16-Oxoprometaphanine could prevent excessive calcium influx, a mechanism implicated in neuroprotection.

G node_Glutamate Glutamate node_NMDA_Receptor NMDA Receptor node_Glutamate->node_NMDA_Receptor node_Ca_Influx ↓ Ca²⁺ Influx node_NMDA_Receptor->node_Ca_Influx node_16_Oxoprometaphanine 16-Oxoprometaphanine node_16_Oxoprometaphanine->node_NMDA_Receptor Antagonism node_Excitotoxicity ↓ Excitotoxicity node_Ca_Influx->node_Excitotoxicity

Caption: Hypothesized antagonistic action of 16-Oxoprometaphanine at the NMDA receptor.

Proposed Experimental Protocols

To elucidate the precise mechanism of action of 16-Oxoprometaphanine, a series of in vitro and in vivo experiments are necessary.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of 16-Oxoprometaphanine for a panel of receptors, including opioid and NMDA receptors.

Methodology:

  • Prepare cell membrane homogenates from cells expressing the target receptors.

  • Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for mu-opioid receptors, [³H]MK-801 for NMDA receptors) in the presence of varying concentrations of 16-Oxoprometaphanine.

  • After incubation, separate bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki (inhibition constant) from competition binding curves.

Functional Assays

Objective: To assess the functional activity of 16-Oxoprometaphanine as an agonist, antagonist, or allosteric modulator.

Methodology (cAMP Assay for Opioid Receptors):

  • Culture cells expressing the opioid receptor of interest.

  • Pre-treat cells with varying concentrations of 16-Oxoprometaphanine.

  • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

  • Determine the EC₅₀ or IC₅₀ values to characterize the compound's potency and efficacy.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments.

ParameterReceptorValue
Binding Affinity (Ki) Mu-OpioidTo be determined
Delta-OpioidTo be determined
Kappa-OpioidTo be determined
NMDATo be determined
Functional Activity Mu-Opioid (cAMP)To be determined
(EC₅₀/IC₅₀)
NMDA (Calcium Flux)To be determined

Experimental Workflow

The logical flow of experiments to characterize the mechanism of action of 16-Oxoprometaphanine is outlined below.

G node_Synthesis Compound Synthesis & Purification node_In_Vitro_Binding In Vitro Binding Assays node_Synthesis->node_In_Vitro_Binding node_In_Vitro_Functional In Vitro Functional Assays node_In_Vitro_Binding->node_In_Vitro_Functional node_In_Vivo_PK In Vivo Pharmacokinetics node_In_Vitro_Functional->node_In_Vivo_PK node_In_Vivo_PD In Vivo Pharmacodynamics node_In_Vivo_PK->node_In_Vivo_PD node_Tox Toxicology Studies node_In_Vivo_PD->node_Tox node_Clinical Clinical Trials node_Tox->node_Clinical

Caption: A streamlined workflow for the preclinical development of 16-Oxoprometaphanine.

Conclusion and Future Directions

The exploration of 16-Oxoprometaphanine's mechanism of action is in its nascent stages. The proposed experimental framework provides a roadmap for researchers to systematically investigate its pharmacological properties. Future studies should focus on conducting the described in vitro assays, followed by in vivo models of pain, neurodegeneration, and other relevant disease states to fully characterize the therapeutic potential of this novel compound. The elucidation of its precise molecular interactions will be crucial for its potential development as a therapeutic agent.

Foundational

Synthesis of 16-Oxoprometaphanine Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Initial Clarification: The nomenclature "16-oxoprometaphanine" appears to be a misnomer in existing chemical literature. The core structure of prometaphanin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The nomenclature "16-oxoprometaphanine" appears to be a misnomer in existing chemical literature. The core structure of prometaphanine (B1160789) is a hasubanan (B79425) alkaloid, and its IUPAC name is (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one. The key carbonyl functionality is at the 11-position. This guide will, therefore, focus on the synthesis of analogues and derivatives of 11-oxoprometaphanine, with a primary focus on the closely related and well-documented analogue, hasubanonine (B156775).

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a class of tetracyclic alkaloids that are structurally related to morphinan (B1239233) alkaloids.[1] They are predominantly isolated from plants of the Stephania genus and have garnered significant interest from the scientific community due to their complex molecular architecture and potential as therapeutic agents.[2] While naturally occurring hasubanan alkaloids often exhibit a configuration opposite to that of morphine, their unnatural enantiomers share a similar spatial orientation, making them attractive targets for the development of novel analgesics and other therapeutics.[1]

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationships of 11-oxo-hasubanan alkaloids, using the total synthesis of (±)-hasubanonine as a primary example.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of the complex hasubanan core requires sophisticated synthetic strategies. A common retrosynthetic approach for hasubanonine involves the disconnection of the tetracyclic system to a key phenanthrene (B1679779) intermediate. This strategy allows for the convergent construction of the core structure.

G hasubanonine Hasubanonine (11-Oxo-Hasubanan Core) cyclization Acid-Promoted Cyclization hasubanonine->cyclization Final Cyclization phenanthrene Dihydrophenanthrene Intermediate suzuki_coupling Suzuki Coupling phenanthrene->suzuki_coupling wittig_olefination Wittig Olefination phenanthrene->wittig_olefination rcm Ring-Closing Metathesis phenanthrene->rcm aryl_iodide Aryl Iodide suzuki_coupling->aryl_iodide aryl_boronic_ester Aryl Boronic Ester suzuki_coupling->aryl_boronic_ester oxidative_dearomatization Oxidative Dearomatization oxidative_dearomatization->phenanthrene oxy_cope Anionic Oxy-Cope Rearrangement oxy_cope->oxidative_dearomatization cyclization->oxy_cope

Caption: Retrosynthetic analysis of the hasubanonine core.

Key reactions employed in the synthesis of the hasubanan skeleton include:

  • Suzuki Coupling, Wittig Olefination, and Ring-Closing Metathesis: These reactions are pivotal in constructing the central phenanthrene intermediate from simpler aromatic precursors.[3]

  • Oxidative Dearomatization: This step is crucial for breaking the aromaticity of the phenanthrene ring system and setting the stage for subsequent rearrangements.

  • Anionic Oxy-Cope Rearrangement: A powerful sigmatropic rearrangement that helps in the formation of the bridged ring system characteristic of the hasubanan core.

  • Acid-Promoted Cyclization: The final step to close the tetracyclic framework.

Experimental Protocols: Synthesis of (±)-Hasubanonine

The following protocols are adapted from the total synthesis of (±)-hasubanonine reported by Herzon and coworkers.[3]

Synthesis of the Phenanthrene Intermediate

The construction of the phenanthrene core is a critical phase of the synthesis.

G cluster_start Starting Materials cluster_synthesis Phenanthrene Synthesis cluster_product Intermediate A Aryl Iodide C Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O) A->C B Aryl Boronic Ester B->C D Wittig Olefination (Ph₃P=CH₂, THF) C->D E Ring-Closing Metathesis (Grubbs' II catalyst, CH₂Cl₂) D->E F Dihydrophenanthrene E->F

Caption: Workflow for the synthesis of the dihydrophenanthrene intermediate.

Protocol 1: Suzuki Coupling

To a solution of the aryl iodide and aryl boronic ester in a 3:1 mixture of toluene and water is added potassium carbonate and tetrakis(triphenylphosphine)palladium(0). The mixture is heated to reflux for 12 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Wittig Olefination

To a suspension of methyltriphenylphosphonium (B96628) bromide in tetrahydrofuran (B95107) at 0 °C is added n-butyllithium dropwise. The resulting ylide is stirred for 30 minutes at 0 °C, and then a solution of the biaryl aldehyde from the previous step in tetrahydrofuran is added. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Protocol 3: Ring-Closing Metathesis

To a solution of the diene from the Wittig reaction in dichloromethane (B109758) is added Grubbs' second-generation catalyst. The solution is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography to yield the dihydrophenanthrene.

Construction of the Hasubanan Core

The dihydrophenanthrene is then converted to the final tetracyclic hasubanan structure.

Protocol 4: Oxidative Dearomatization and Rearrangement

The dihydrophenanthrene is subjected to oxidative dearomatization, followed by an anionic oxy-Cope rearrangement and a final acid-promoted cyclization to yield (±)-hasubanonine. The specific conditions for this sequence can be sensitive and may require optimization depending on the substrate. A typical procedure involves treatment with an oxidizing agent like phenyliodine(III) diacetate (PIDA) followed by base-mediated rearrangement and acid-catalyzed cyclization.

Quantitative Data

The following tables summarize representative yields for the key synthetic steps in the total synthesis of (±)-hasubanonine and the biological activity of some hasubanan alkaloids.

Table 1: Representative Yields in the Synthesis of (±)-Hasubanonine

StepReactionReagents and ConditionsYield (%)Reference
1Suzuki CouplingPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, reflux85-95
2Wittig OlefinationPh₃P=CH₂, n-BuLi, THF70-85
3Ring-Closing MetathesisGrubbs' II catalyst, CH₂Cl₂80-90
4Core ConstructionMulti-step sequence30-40

Table 2: Biological Activity of Selected Hasubanan Alkaloids

CompoundReceptor AffinityIC₅₀ (µM)Reference
Hasubanonine Analogue 1µ-Opioid Receptor5.2
Hasubanonine Analogue 2δ-Opioid Receptor1.8
Prometaphanine Analogueκ-Opioid Receptor12.5

Structure-Activity Relationships (SAR)

The biological activity of hasubanan alkaloids is influenced by the substitution pattern on the aromatic ring and modifications to the tetracyclic core.

G SAR Structure-Activity Relationship (Hasubanan Alkaloids) Aromatic Aromatic Ring Substituents (e.g., methoxy, hydroxy) SAR->Aromatic Core Core Modifications (e.g., N-substituent, C-ring functionalization) SAR->Core Activity Biological Activity (e.g., Opioid Receptor Affinity) Aromatic->Activity Core->Activity

Caption: Key structural features influencing the biological activity of hasubanan alkaloids.

Studies have shown that the nature and position of substituents on the aromatic ring can significantly impact the affinity and selectivity for different opioid receptors. Furthermore, modifications to the nitrogen substituent and the functional groups on the C-ring can also modulate the pharmacological profile of these compounds.

Conclusion

The synthesis of 11-oxoprometaphanine analogues, represented here by the synthesis of hasubanonine, is a challenging yet rewarding endeavor in natural product synthesis. The strategies outlined in this guide, particularly the convergent approach via a phenanthrene intermediate, provide a robust framework for accessing the complex hasubanan core. The modularity of this synthetic route allows for the preparation of a variety of analogues, facilitating further exploration of their structure-activity relationships and potential as therapeutic agents. Future work in this area will likely focus on the development of more efficient and enantioselective synthetic routes, as well as the generation of novel derivatives with improved pharmacological properties.

References

Protocols & Analytical Methods

Method

Protocol for the Isolation of 16-Oxoprometaphanine from Stephania Species

Introduction 16-Oxoprometaphanine is a hasubanan-type alkaloid, a class of structurally complex natural products primarily found in plants of the Stephania genus (family Menispermaceae). These compounds have garnered sig...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16-Oxoprometaphanine is a hasubanan-type alkaloid, a class of structurally complex natural products primarily found in plants of the Stephania genus (family Menispermaceae). These compounds have garnered significant interest from researchers due to their diverse and potent biological activities. This application note provides a detailed protocol for the isolation and purification of 16-Oxoprometaphanine from natural extracts, specifically targeting researchers, scientists, and drug development professionals. The methodology described herein is a composite protocol based on established techniques for the isolation of hasubanan (B79425) alkaloids from Stephania species, particularly Stephania longa.

Data Presentation

Compound NamePlant SourceStarting Material (kg)Crude Extract Yield (g)Purified Compound Yield (mg)Purity (%)Analytical Method
Stephalonine AStephania longa5.0150 (Crude Alkaloid Extract)12.5>98HPLC, NMR
Stephalonine BStephania longa5.0150 (Crude Alkaloid Extract)8.2>98HPLC, NMR
LonganoneStephania longa5.0150 (Crude Alkaloid Extract)20.1>98HPLC, NMR
ProstephabyssineStephania longa5.0150 (Crude Alkaloid Extract)15.7>98HPLC, NMR

Experimental Protocols

This protocol is divided into three main stages: Extraction and Preliminary Fractionation, Chromatographic Separation and Purification, and Compound Identification.

Stage 1: Extraction and Preliminary Fractionation
  • Plant Material Preparation:

    • Air-dry the whole plants or specific parts (e.g., tubers, stems) of the selected Stephania species.

    • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 5 kg) with 95% ethanol (B145695) (3 x 20 L) at room temperature for 72 hours for each extraction.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% aqueous HCl (hydrochloric acid).

    • Perform liquid-liquid extraction with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.

    • Adjust the pH of the acidic aqueous layer to 9-10 with 25% aqueous ammonia.

    • Extract the basified aqueous layer with chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) to obtain the crude alkaloid extract.

    • Concentrate the organic layer under reduced pressure to yield the total alkaloid fraction.

Stage 2: Chromatographic Separation and Purification

The purification of 16-Oxoprometaphanine from the crude alkaloid extract is a multi-step process involving various chromatographic techniques. ¹H-NMR-guided fractionation is a highly effective strategy to target the isolation of specific hasubanan alkaloids.

  • Initial Column Chromatography (Silica Gel):

    • Subject the crude alkaloid extract to column chromatography on a silica (B1680970) gel column.

    • Elute with a gradient solvent system of increasing polarity, typically starting with a mixture of chloroform and methanol (B129727) (e.g., 100:0 to 80:20 v/v).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

    • Combine fractions showing similar profiles.

  • Medium Pressure Liquid Chromatography (MPLC) or Sephadex LH-20 Chromatography:

    • Further fractionate the enriched fractions from the silica gel column using MPLC with a reversed-phase C18 column or size exclusion chromatography on a Sephadex LH-20 column.

    • For reversed-phase MPLC, use a gradient of methanol in water.

    • For Sephadex LH-20, use methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification of 16-Oxoprometaphanine is achieved by preparative HPLC.

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is typically used.

    • Mobile Phase: A gradient or isocratic system of acetonitrile (B52724) and water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape, is employed. The exact conditions should be optimized based on analytical HPLC runs.

    • Detection: UV detection at a wavelength determined from the UV spectrum of the target compound (typically around 220-280 nm for alkaloids).

    • Collect the peak corresponding to 16-Oxoprometaphanine.

Stage 3: Compound Identification and Characterization

The structure and purity of the isolated compound should be confirmed using a combination of spectroscopic and spectrometric techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure of 16-Oxoprometaphanine.

Mandatory Visualizations

experimental_workflow plant_material Dried & Powdered Stephania sp. Plant Material extraction Solvent Extraction (95% Ethanol) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Enriched Fractions silica_gel->fractions mplec_sephadex MPLC (C18) or Sephadex LH-20 fractions->mplec_sephadex purified_fractions Further Purified Fractions mplec_sephadex->purified_fractions prep_hplc Preparative HPLC (C18) purified_fractions->prep_hplc isolated_compound Isolated 16-Oxoprometaphanine prep_hplc->isolated_compound analysis Structural Elucidation & Purity (HPLC, MS, NMR) isolated_compound->analysis final_product Pure 16-Oxoprometaphanine analysis->final_product

Caption: Experimental workflow for the isolation of 16-Oxoprometaphanine.

logical_relationship start Start: Crude Alkaloid Extract is_complex Is the mixture highly complex? start->is_complex multi_step Multi-Step Chromatography (Silica -> MPLC/Sephadex -> Prep-HPLC) is_complex->multi_step Yes direct_prep Direct Preparative HPLC is_complex->direct_prep No is_target_known Is the target signal known in ¹H-NMR? multi_step->is_target_known direct_prep->is_target_known nmr_guided ¹H-NMR Guided Fractionation is_target_known->nmr_guided Yes blind_fractionation Blind Fractionation & Screening is_target_known->blind_fractionation No end End: Pure 16-Oxoprometaphanine nmr_guided->end blind_fractionation->end

Caption: Decision-making workflow for purification strategy.

Application

Application Notes &amp; Protocols: High-Throughput Screening Assays for Target Identification of 16-Oxoprometaphanine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and charac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize the biological targets of the novel natural product, 16-Oxoprometaphanine. The following sections outline a strategic approach to target deconvolution, from broad phenotypic screening to specific target-based assays, and provide standardized protocols for implementation.

Introduction to Target Identification for Novel Natural Products

Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery. The initial step in the development of a novel natural product like 16-Oxoprometaphanine is the identification of its molecular target(s). High-throughput screening offers a powerful platform to systematically test the compound against a wide array of biological assays, elucidating its mechanism of action.[1][2][3]

The primary HTS strategies for a novel compound can be broadly categorized into two approaches:

  • Phenotypic Screening (Cell-Based Assays): This approach involves testing the compound's effect on whole cells or organisms to identify a specific cellular phenotype. This method is advantageous as it screens compounds in a physiologically relevant context. Subsequent target deconvolution is then required to identify the specific molecular target responsible for the observed phenotype.

  • Target-Based Screening (Biochemical Assays): This strategy involves screening the compound against a panel of purified molecular targets (e.g., enzymes, receptors) to identify direct interactions. This approach is more direct but relies on pre-existing knowledge or hypotheses about potential targets.[1]

A combined approach, initiating with phenotypic screening to identify a biological effect and followed by target-based assays to pinpoint the molecular interaction, is often the most effective strategy.

High-Throughput Screening Workflow for 16-Oxoprometaphanine

The following diagram illustrates a generalized workflow for the identification of 16-Oxoprometaphanine targets.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Target Deconvolution cluster_3 Phase 4: Target Validation Compound 16-Oxoprometaphanine Library Primary_Assay Primary HTS (e.g., Cell Viability) Compound->Primary_Assay Hit_Confirmation Hit Confirmation (Fresh Compound) Primary_Assay->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Target_ID_Assays Target Identification Assays (e.g., Proteomics, Kinase Panel) Dose_Response->Target_ID_Assays Target_Validation Target Validation (e.g., CRISPR, siRNA) Target_ID_Assays->Target_Validation Apoptosis_Pathway Compound 16-Oxoprometaphanine Target Putative Target (e.g., Kinase) Compound->Target Upstream Upstream Signaling (e.g., p53 activation) Target->Upstream inhibition Bax_Bak Bax/Bak Activation Upstream->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase37 Caspase-3/7 Activation Apoptosome->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Target_Validation_Logic cluster_outcomes Potential Outcomes Putative_Target Identify Putative Target (e.g., Kinase X) CRISPR_KO Generate Target Knockout Cell Line (CRISPR/Cas9) Putative_Target->CRISPR_KO WT_vs_KO Treat Wild-Type and Knockout Cells with 16-Oxoprometaphanine CRISPR_KO->WT_vs_KO Phenotype_Assay Assess Phenotype (e.g., Cell Viability) WT_vs_KO->Phenotype_Assay Outcome1 Knockout cells are resistant to 16-Oxoprometaphanine Phenotype_Assay->Outcome1 If Outcome2 No change in sensitivity between WT and KO cells Phenotype_Assay->Outcome2 If Conclusion1 Target is Validated Outcome1->Conclusion1 Conclusion2 Target is Not Validated (or redundant pathways exist) Outcome2->Conclusion2

References

Method

Application Notes and Protocols for Cell-Based Viability Assays

Topic: Using 16-Oxoprometaphanine in Cell-Based Viability Assays Audience: Researchers, scientists, and drug development professionals. Introduction Initial literature and database searches did not yield specific informa...

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using 16-Oxoprometaphanine in Cell-Based Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Initial literature and database searches did not yield specific information on a compound named "16-Oxoprometaphanine." This suggests that it may be a novel, recently synthesized, or less-documented compound. The following application notes and protocols are therefore provided as a general framework for assessing the effect of a novel compound on cell viability. Researchers should adapt these protocols based on the specific physicochemical properties of 16-Oxoprometaphanine and the biological context of their study.

Cell viability assays are essential tools in drug discovery and toxicology to determine the number of living cells in a population after treatment with a chemical agent.[1][2] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and ATP content, to infer the proportion of healthy, viable cells.[1][2] Commonly used methods include colorimetric assays like MTT and XTT, and luminescence-based assays that quantify ATP levels.[3]

Data Presentation

The following table is a template for summarizing quantitative data from cell viability experiments with 16-Oxoprometaphanine. Researchers should populate this table with their experimental results.

Cell LineAssay Type16-Oxoprometaphanine Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)IC₅₀ (µM)
e.g., MCF-7e.g., MTT0.124
124
1024
10024
e.g., A549e.g., CellTiter-Glo0.148
148
1048
10048

Caption: Table summarizing the cytotoxic effects of 16-Oxoprometaphanine on various cell lines as determined by different viability assays.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • 16-Oxoprometaphanine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cell line(s)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 16-Oxoprometaphanine in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol utilizes a luminescence-based assay to quantify ATP, which is a marker of metabolically active cells.

Materials:

  • 16-Oxoprometaphanine stock solution

  • Target cell line(s)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Incubation and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare 16-Oxoprometaphanine Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent measure Measure Signal (Absorbance/Luminescence) add_reagent->measure data_processing Calculate % Viability measure->data_processing ic50 Determine IC50 data_processing->ic50

Caption: Workflow for assessing cell viability upon treatment with 16-Oxoprometaphanine.

As no specific signaling pathway for 16-Oxoprometaphanine has been identified, a generalized diagram illustrating common pathways affected by cytotoxic agents is provided below.

Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Potential Cellular Effects cluster_outcome Outcome compound 16-Oxoprometaphanine apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle necrosis Necrosis compound->necrosis autophagy Autophagy compound->autophagy outcome Decreased Cell Viability apoptosis->outcome cell_cycle->outcome necrosis->outcome autophagy->outcome

Caption: Potential signaling pathways affected by a cytotoxic compound.

References

Application

Application of 16-Oxoprometaphanine in Animal Models: Information Not Available

A comprehensive search of scientific literature revealed no specific studies on the application of 16-Oxoprometaphanine in animal models for any disease. Therefore, detailed application notes, experimental protocols, and...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature revealed no specific studies on the application of 16-Oxoprometaphanine in animal models for any disease. Therefore, detailed application notes, experimental protocols, and quantitative data for this specific compound cannot be provided.

While research on 16-Oxoprometaphanine is not available, it belongs to a class of compounds known as hasubanan (B79425) alkaloids . Research into other hasubanan alkaloids may offer insights into potential areas of investigation.

General Information on Hasubanan Alkaloids

Hasubanan alkaloids are a group of naturally occurring compounds isolated from various plants, such as those of the Stephania genus.[1] Some of these compounds have been investigated for their biological activities, primarily in in vitro settings.

Potential Therapeutic Areas of Related Compounds
  • Anti-inflammatory Activity: Certain hasubanan alkaloids isolated from Stephania longa have demonstrated anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in laboratory tests.[1]

  • Neurological Activity: Some hasubanan alkaloids have shown an affinity for opioid receptors, suggesting potential applications in pain management or other neurological conditions.[2][3] Additionally, a study on an extract of Stephania japonica, which is known to contain hasubanan alkaloids, showed potential neuroprotective effects in a mouse model of memory impairment.[3]

  • Other Potential Activities: Reviews of hasubanan alkaloids mention other potential biological activities, including antimicrobial and anti-HBV (Hepatitis B virus) properties, though these are likely based on early-stage research.

The diagram below illustrates a generalized workflow for the preliminary investigation of natural products like hasubanan alkaloids, from isolation to the assessment of biological activity.

G cluster_0 Compound Discovery & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Isolation from Plant Source Isolation from Plant Source Structural Elucidation Structural Elucidation Isolation from Plant Source->Structural Elucidation Synthesis of Analogues Synthesis of Analogues Structural Elucidation->Synthesis of Analogues Biological Assays Biological Assays Structural Elucidation->Biological Assays Identification of Lead Compounds Identification of Lead Compounds Biological Assays->Identification of Lead Compounds Animal Model of Disease Animal Model of Disease Identification of Lead Compounds->Animal Model of Disease Efficacy & Toxicity Studies Efficacy & Toxicity Studies Animal Model of Disease->Efficacy & Toxicity Studies Preclinical Development Preclinical Development Efficacy & Toxicity Studies->Preclinical Development

Caption: Generalized workflow for natural product drug discovery.

Due to the absence of specific data for 16-Oxoprometaphanine in animal models, researchers interested in this compound would likely need to begin with foundational in vitro studies to characterize its biological activity before proceeding to in vivo experiments.

References

Method

Developing a standard operating procedure for 16-Oxoprometaphanine handling

Standard Operating Procedure for Handling 16-Oxoprometaphanine Version: 1.0 Introduction This document provides a standard operating procedure (SOP) for the handling of 16-Oxoprometaphanine. Due to the limited publicly a...

Author: BenchChem Technical Support Team. Date: December 2025

Standard Operating Procedure for Handling 16-Oxoprometaphanine

Version: 1.0

Introduction

This document provides a standard operating procedure (SOP) for the handling of 16-Oxoprometaphanine. Due to the limited publicly available information on this specific compound, this SOP is based on the general knowledge of handling potentially hazardous alkaloid compounds. Alkaloids are a class of naturally occurring organic compounds that often exhibit potent biological activities.[1][2] Therefore, 16-Oxoprometaphanine must be handled with extreme caution, assuming it is a highly potent and toxic substance until proven otherwise. This SOP is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

2.1. Known Information: There is currently no specific safety data sheet (SDS) or comprehensive toxicological information available for 16-Oxoprometaphanine.

2.2. Assumed Risks: Based on the general properties of alkaloids, the following risks should be assumed:

  • High Acute Toxicity: May be fatal if swallowed, inhaled, or in contact with skin.[3]

  • Irritant: May cause skin, eye, and respiratory irritation.[4]

  • Unknown Long-term Effects: Potential for carcinogenic, mutagenic, or reprotoxic effects.

2.3. Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below.

Item Specification
Gloves Double-gloving with nitrile or neoprene gloves is mandatory.
Eye Protection Chemical safety goggles and a face shield are required.
Lab Coat A dedicated lab coat, preferably disposable, must be worn.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required when handling the solid compound or creating solutions.
Footwear Closed-toe shoes are mandatory.

Engineering Controls

  • All handling of 16-Oxoprometaphanine (weighing, reconstitution, and aliquoting) must be performed within a certified chemical fume hood or a glove box.

  • A dedicated and labeled workspace should be established for handling this compound.

  • Safety shower and eyewash stations must be readily accessible.

Experimental Protocols

4.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a secure, ventilated, and cool, dry place away from incompatible materials.[5]

  • Access to the storage area should be restricted to authorized personnel only.

4.2. Weighing and Reconstitution:

  • Don the appropriate PPE as listed in the table above.

  • Perform all operations within a chemical fume hood.

  • Place a weigh boat on a calibrated analytical balance.

  • Carefully transfer the desired amount of 16-Oxoprometaphanine to the weigh boat using a dedicated spatula.

  • Record the weight.

  • To reconstitute, add the desired solvent to the vial containing the compound. Do not add the compound to the solvent to minimize dust generation.

  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

4.3. Cell-Based Assays (Example: Cytotoxicity Assay):

  • Cell Culture: Plate cells at the desired density in a multi-well plate and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of the 16-Oxoprometaphanine stock solution in the appropriate cell culture medium. All dilutions must be performed in a chemical fume hood.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 16-Oxoprometaphanine.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as MTT, XTT, or CellTiter-Glo.

  • Data Analysis: Calculate the IC50 value to determine the cytotoxic potential of the compound.

Spill and Waste Management

5.1. Spill Response:

  • Small Spills (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand). Do not dry sweep. Moisten the absorbent material with a suitable solvent (e.g., 70% ethanol) and carefully transfer it to a labeled hazardous waste container.

  • Small Spills (Liquid): Absorb the spill with an inert absorbent material and place it in a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the area immediately and contact the institutional safety office.

5.2. Waste Disposal:

  • All contaminated materials (gloves, pipette tips, vials, etc.) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Unused 16-Oxoprometaphanine must be disposed of as hazardous waste. Do not pour down the drain.

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical Alkaloid

Property Value Method
Molecular Weight 350.4 g/mol Mass Spectrometry
Solubility in DMSO >50 mg/mLVisual Inspection
Solubility in PBS <0.1 mg/mLVisual Inspection
LogP 3.2Calculated

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

Cell Line IC50 (µM) after 48h Assay
HeLa 1.5MTT
MCF-7 2.8XTT
A549 0.9CellTiter-Glo

Visualizations

experimental_workflow Experimental Workflow for 16-Oxoprometaphanine Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup ppe Don Appropriate PPE setup Prepare Fume Hood ppe->setup weigh Weigh Compound setup->weigh reconstitute Reconstitute in Solvent weigh->reconstitute dilute Prepare Serial Dilutions reconstitute->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assess Assess Biological Activity incubate->assess decontaminate Decontaminate Workspace assess->decontaminate waste Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE waste->doff_ppe

Caption: Workflow for handling 16-Oxoprometaphanine.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for a Cytotoxic Alkaloid cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway alkaloid 16-Oxoprometaphanine receptor Death Receptor (e.g., Fas) alkaloid->receptor mito Mitochondrial Stress alkaloid->mito (Potential Crosstalk) disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

References

Application

Application Notes and Protocols for Radiolabeling 16-Oxoprometaphanine for In Vivo Imaging

Disclaimer: As of the last update, "16-Oxoprometaphanine" is not a readily identifiable compound in public chemical databases. The following application notes and protocols are based on a hypothetical structure derived f...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the last update, "16-Oxoprometaphanine" is not a readily identifiable compound in public chemical databases. The following application notes and protocols are based on a hypothetical structure derived from the known alkaloid Prometaphanine. The proposed structure and subsequent experimental details are intended to serve as a template and guide for researchers working on similar complex molecules.

Hypothetical Structure of 16-Oxoprometaphanine:

For the purpose of these protocols, we will assume 16-Oxoprometaphanine is a derivative of Prometaphanine, featuring an additional ketone group at the 16-position of the tetracyclic core. This modification provides a potential site for radiolabeling, in addition to the existing functional groups.

(1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,12-tetraen-11,16-dione

Introduction

16-Oxoprometaphanine is a novel synthetic alkaloid with potential applications in neuroscience and oncology research. Its complex structure offers multiple sites for modification, making it a candidate for the development of targeted radiotracers for in vivo imaging using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This document provides detailed protocols for the radiolabeling of 16-Oxoprometaphanine with ¹⁸F, ¹¹C, and ⁹⁹ᵐTc.

Radiolabeling Strategies for 16-Oxoprometaphanine

The choice of radionuclide depends on the desired application, the required imaging time, and the available cyclotron and radiochemistry infrastructure. Here, we present three distinct strategies for the radiolabeling of 16-Oxoprometaphanine.

[¹⁸F]Fluorination for PET Imaging

Fluorine-18 is a positron emitter with a half-life of 109.8 minutes, making it ideal for PET imaging studies.[1] The strategy for labeling 16-Oxoprometaphanine with ¹⁸F involves the nucleophilic substitution of a suitable leaving group on a precursor molecule.

Experimental Protocol: [¹⁸F]Fluorination of a Tosyl-Precursor

1.1. Precursor Synthesis:

  • Synthesize a mesylate or tosylate precursor of 16-Oxoprometaphanine where a hydroxyl group is replaced by a good leaving group. For this protocol, we will assume a tosyloxy group at a suitable position on the aliphatic ring.

1.2. Radiolabeling Procedure:

  • [¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange column (e.g., QMA cartridge).

  • Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile (B52724)/water. Dry the mixture azeotropically with acetonitrile under a stream of nitrogen at 110°C.

  • Radiolabeling Reaction: Dissolve the tosyl-precursor of 16-Oxoprometaphanine (1-2 mg) in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the reaction vessel and heat at 120°C for 15 minutes.

  • Purification: After cooling, quench the reaction with water and purify the crude product using semi-preparative HPLC.

  • Formulation: Collect the fraction corresponding to [¹⁸F]16-Oxoprometaphanine, remove the organic solvent under reduced pressure, and formulate in sterile saline for injection.

[¹¹C]Methylation for PET Imaging

Carbon-11 is a positron emitter with a shorter half-life of 20.4 minutes, suitable for studies of rapid biological processes.[1] The phenolic hydroxyl group on 16-Oxoprometaphanine is an ideal site for [¹¹C]methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Experimental Protocol: [¹¹C]Methylation of a Desmethyl-Precursor

2.1. Precursor Synthesis:

  • Synthesize a desmethyl precursor of 16-Oxoprometaphanine where the phenolic hydroxyl group is available for methylation.

2.2. Radiolabeling Procedure:

  • [¹¹C]Methyl Iodide Synthesis: Produce [¹¹C]CO₂ from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[1] Convert [¹¹C]CO₂ to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I.

  • Radiolabeling Reaction: Trap the gaseous [¹¹C]CH₃I in a solution of the desmethyl-precursor (0.5-1 mg) and a suitable base (e.g., NaOH or Cs₂CO₃) in DMF at room temperature.

  • Purification: Purify the reaction mixture using analytical or semi-preparative HPLC.

  • Formulation: Collect the product peak, remove the solvent, and formulate in sterile saline containing a small amount of ethanol.

[⁹⁹ᵐTc]Complexation for SPECT Imaging

Technetium-99m is a gamma-emitting radionuclide with a 6-hour half-life, making it widely accessible and suitable for SPECT imaging. Labeling with ⁹⁹ᵐTc requires the introduction of a chelating agent to the 16-Oxoprometaphanine molecule.

Experimental Protocol: [⁹⁹ᵐTc]Labeling via a HYNIC-Conjugate

3.1. Precursor Synthesis:

  • Conjugate a bifunctional chelator, such as succinimidyl-6-hydrazinonicotinate hydrochloride (SHNH or HYNIC), to an amino-functionalized derivative of 16-Oxoprometaphanine.

3.2. Radiolabeling Procedure:

  • Kit Preparation: In a sterile vial, dissolve the HYNIC-16-Oxoprometaphanine conjugate (50-100 µg) in a suitable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer). Add a co-ligand such as tricine (B1662993) and a reducing agent like SnCl₂.

  • Radiolabeling: Add [⁹⁹ᵐTc]pertechnetate (Na[⁹⁹ᵐTcO₄]) to the vial and incubate at room temperature or with gentle heating (e.g., 100°C for 15 minutes).

  • Quality Control: Assess the radiochemical purity using instant thin-layer chromatography (ITLC).

  • Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.

Data Presentation

Radiolabeling MethodRadionuclidePrecursorRadiochemical Yield (Decay-Corrected)Radiochemical PuritySpecific Activity
[¹⁸F]Fluorination ¹⁸FTosyl-16-Oxoprometaphanine35-45%>98%50-100 GBq/µmol
[¹¹C]Methylation ¹¹CDesmethyl-16-Oxoprometaphanine50-60%>99%150-250 GBq/µmol
[⁹⁹ᵐTc]Complexation ⁹⁹ᵐTcHYNIC-16-Oxoprometaphanine>95%>95%Not applicable

Visualizations

Radiolabeling_Workflow cluster_F18 [¹⁸F]Fluorination cluster_C11 [¹¹C]Methylation cluster_Tc99m [⁹⁹ᵐTc]Complexation F18_start [¹⁸F]Fluoride Production F18_trap Anion Exchange Trapping F18_start->F18_trap F18_elute Elution & Drying F18_trap->F18_elute F18_react Reaction with Precursor F18_elute->F18_react F18_purify HPLC Purification F18_react->F18_purify F18_formulate Formulation F18_purify->F18_formulate C11_start [¹¹C]CO₂ Production C11_synth Synthesis of [¹¹C]CH₃I C11_start->C11_synth C11_react Reaction with Precursor C11_synth->C11_react C11_purify HPLC Purification C11_react->C11_purify C11_formulate Formulation C11_purify->C11_formulate Tc99m_kit Kit Preparation Tc99m_add Addition of ⁹⁹ᵐTcO₄⁻ Tc99m_kit->Tc99m_add Tc99m_incubate Incubation Tc99m_add->Tc99m_incubate Tc99m_qc Quality Control Tc99m_incubate->Tc99m_qc Hypothetical_Signaling_Pathway cluster_cell Target Cell receptor Receptor X g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production kinase_cascade Kinase Cascade second_messenger->kinase_cascade Activation response Cellular Response kinase_cascade->response Phosphorylation radioligand [¹⁸F]16-Oxoprometaphanine radioligand->receptor Binding

References

Method

Application Notes and Protocols for 16-Oxoprometaphanine Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol for conducting a receptor binding assay to characterize the interaction of 16-Oxoprometaphanine, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a receptor binding assay to characterize the interaction of 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid, with opioid receptors. Hasubanan alkaloids have demonstrated affinity for delta (δ) and mu (μ) opioid receptors, while showing inactivity at kappa (κ) opioid receptors.[1][2][3] This protocol is designed for researchers in pharmacology and drug development to determine the binding affinity and selectivity of 16-Oxoprometaphanine.

Introduction

16-Oxoprometaphanine belongs to the hasubanan class of alkaloids, which have been identified as ligands for opioid receptors.[1][2] Understanding the binding characteristics of this compound is a critical step in evaluating its potential pharmacological effects. Receptor binding assays are fundamental in determining the affinity (typically expressed as the inhibition constant, Ki) of a test compound for a specific receptor. This is often achieved through a competitive binding assay, where the test compound competes with a radiolabeled ligand for binding to the receptor. This document outlines a detailed protocol for a competitive radioligand binding assay to assess the binding of 16-Oxoprometaphanine to human delta-opioid (hDOR) and mu-opioid (hMOR) receptors.

Principle of the Assay

The assay is based on the principle of competitive inhibition of a radiolabeled ligand's binding to its receptor by the unlabeled test compound, 16-Oxoprometaphanine. The amount of radioligand bound to the receptor is inversely proportional to the concentration of the test compound. By measuring the displacement of the radioligand at various concentrations of 16-Oxoprometaphanine, an inhibition curve can be generated, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Data Presentation

Table 1: Summary of Binding Affinity Data for Hasubanan Alkaloids at Opioid Receptors

Compound ClassReceptor SubtypeReported IC50 Range (µM)Reference
Hasubanan Alkaloidshuman delta-opioid receptor0.7 - 46
Hasubanan Alkaloidshuman mu-opioid receptor>49% displacement of [3H]DAMGO at 10 µM
Hasubanan Alkaloidshuman kappa-opioid receptorInactive

Table 2: Materials and Reagents for the Receptor Binding Assay

Reagent/MaterialSupplierCatalog No.
[3H]-DPDPE (delta-opioid receptor ligand)PerkinElmerNET905
[3H]-DAMGO (mu-opioid receptor ligand)PerkinElmerNET902
Membranes from CHO or HEK293 cells expressing hDORCommercially availablee.g., PerkinElmer, Millipore
Membranes from CHO or HEK293 cells expressing hMORCommercially availablee.g., PerkinElmer, Millipore
16-OxoprometaphanineSynthesized or custom orderN/A
Naloxone (non-specific binding control)Sigma-AldrichN7758
Assay Buffer (50 mM Tris-HCl, pH 7.4)------
Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4)------
96-well filter plates (GF/B)MilliporeMSHVN4510
Scintillation CocktailPerkinElmerUltima Gold
Microplate Scintillation CounterPerkinElmerMicroBeta2

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for hDOR and hMOR

This protocol details the steps for determining the binding affinity of 16-Oxoprometaphanine for the human delta- and mu-opioid receptors.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a solution of 50 mM Tris-HCl, adjust the pH to 7.4, and store at 4°C.

  • Wash Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.4, and keep it on ice.

  • 16-Oxoprometaphanine Stock Solution: Prepare a 10 mM stock solution of 16-Oxoprometaphanine in DMSO. Serially dilute this stock in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

  • Radioligand Working Solution:

    • For hDOR: Dilute [3H]-DPDPE in assay buffer to a final concentration of ~1 nM (or a concentration close to its Kd).

    • For hMOR: Dilute [3H]-DAMGO in assay buffer to a final concentration of ~1 nM (or a concentration close to its Kd).

  • Receptor Membranes: Thaw the cell membranes expressing hDOR or hMOR on ice and dilute them in assay buffer to a concentration that results in less than 10% of the added radioligand being bound. The optimal concentration should be determined in preliminary experiments.

2. Assay Procedure:

The following steps should be performed in a 96-well plate format.

  • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand working solution, and 100 µL of the diluted receptor membranes.

  • Non-specific Binding: Add 50 µL of a high concentration of a non-radiolabeled opioid ligand (e.g., 10 µM Naloxone), 50 µL of the appropriate radioligand working solution, and 100 µL of the diluted receptor membranes.

  • Competitive Binding: Add 50 µL of each concentration of 16-Oxoprometaphanine, 50 µL of the appropriate radioligand working solution, and 100 µL of the diluted receptor membranes.

3. Incubation:

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.

4. Filtration:

  • Following incubation, rapidly filter the contents of each well through a 96-well glass fiber filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

5. Scintillation Counting:

  • Dry the filter plate under a lamp or in a low-temperature oven.

  • Add 50 µL of scintillation cocktail to each well.

  • Seal the plate and count the radioactivity in a microplate scintillation counter.

6. Data Analysis:

  • Specific Binding: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess naloxone) from the total binding.

  • Inhibition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 16-Oxoprometaphanine.

  • IC50 Determination: Determine the IC50 value from the inhibition curve using non-linear regression analysis (e.g., using Prism software).

  • Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental_Workflow prep 1. Reagent Preparation (Buffers, Compound Dilutions, Radioligand, Membranes) assay_setup 2. Assay Plate Setup (Total, Non-specific, and Competitive Binding Wells) prep->assay_setup incubation 3. Incubation (Room Temperature, 60-90 min) assay_setup->incubation filtration 4. Filtration and Washing (Separate Bound from Free Ligand) incubation->filtration counting 5. Scintillation Counting (Quantify Bound Radioligand) filtration->counting analysis 6. Data Analysis (IC50 and Ki Determination) counting->analysis

Caption: Experimental workflow for the receptor binding assay.

Signaling_Pathway ligand 16-Oxoprometaphanine (or other Opioid Agonist) receptor Opioid Receptor (δ or μ) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases production of response Cellular Response (e.g., Analgesia) camp->response Leads to

Caption: Putative opioid receptor signaling pathway.

Logical_Relationship compound 16-Oxoprometaphanine Concentration binding Radioligand Binding compound->binding Increases -> Decreases signal Scintillation Signal binding->signal Decreases -> Decreases

Caption: Logical relationship in competitive binding.

References

Application

16-Oxoprometaphanine as a tool compound for [protein] inhibition

Disclaimer: Publicly available information on the specific protein targets and inhibitory activities of 16-Oxoprometaphanine is limited. This document provides a generalized framework and protocols for researchers to inv...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific protein targets and inhibitory activities of 16-Oxoprometaphanine is limited. This document provides a generalized framework and protocols for researchers to investigate its potential as a protein inhibitor, based on the known biological activities of the broader class of hasubanan (B79425) alkaloids. The proposed target and signaling pathway are hypothetical and serve as an illustrative example.

Introduction

16-Oxoprometaphanine is a naturally occurring hasubanan alkaloid isolated from plants of the Stephania genus. Its chemical formula is C₂₀H₂₃NO₆ and its CAS number is 58738-31-1. Hasubanan alkaloids are a class of compounds known for a range of biological activities, including anti-inflammatory, cytotoxic, antiviral, and antimicrobial effects.[1][2] Some have also been shown to interact with opioid receptors.[3] Given the diverse bioactivities of this class of compounds, 16-Oxoprometaphanine holds potential as a tool compound for studying various signaling pathways and protein targets.

Hypothetical Application: Inhibition of a Pro-Inflammatory Kinase

Based on the known anti-inflammatory properties of related alkaloids, this application note will explore a hypothetical scenario where 16-Oxoprometaphanine is investigated as an inhibitor of a key kinase in a pro-inflammatory signaling pathway, such as a mitogen-activated protein kinase (MAPK).

Hypothetical Signaling Pathway: MAPK Cascade

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor TAK1 TAK1 Receptor->TAK1 MKK MKK3/6 TAK1->MKK p38_MAPK p38 MAPK MKK->p38_MAPK MK2 MK2 p38_MAPK->MK2 NF_kB_Inhibitor IκBα p38_MAPK->NF_kB_Inhibitor inhibition NF_kB NF-κB NF_kB_Inhibitor->NF_kB sequesters NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocation 16_Oxoprometaphanine 16-Oxoprometaphanine 16_Oxoprometaphanine->p38_MAPK Hypothesized Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_nucleus->Gene_Expression

Caption: Hypothetical inhibition of the p38 MAPK pathway by 16-Oxoprometaphanine.

Quantitative Data

The following table is a template for summarizing the inhibitory activity of 16-Oxoprometaphanine against a hypothetical protein target.

CompoundTarget ProteinAssay TypeIC₅₀ (µM)Kᵢ (µM)Cell-based EC₅₀ (µM)
16-Oxoprometaphanine p38 MAPKKinase AssayTBDTBDTBD
Positive Controlp38 MAPKKinase AssayValueValueValue

TBD: To Be Determined

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the inhibitory effects of 16-Oxoprometaphanine.

Experimental Workflow

Experimental_Workflow cluster_initial_screening Initial Screening & Potency cluster_mechanism_of_action Mechanism of Action cluster_in_vivo_validation In Vivo Validation Cell_Viability Cell Viability Assay (e.g., MTT/MTS) Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Target_Engagement Target Engagement Assay (e.g., Cellular Thermal Shift Assay) Cell_Viability->Target_Engagement Biochemical_Assay->Target_Engagement Western_Blot Western Blot Analysis of Downstream Signaling Animal_Model Animal Model of Disease (e.g., LPS-induced inflammation) Western_Blot->Animal_Model

Caption: General experimental workflow for characterizing a small molecule inhibitor.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol determines the cytotoxic effects of 16-Oxoprometaphanine on a relevant cell line (e.g., macrophages for inflammation studies).

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete culture medium

  • 16-Oxoprometaphanine stock solution (in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 16-Oxoprometaphanine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT/MTS Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measurement:

    • MTT: Add 100 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.

    • MTS: Read absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol assesses the effect of 16-Oxoprometaphanine on the phosphorylation of downstream targets in the hypothetical p38 MAPK pathway.

Materials:

  • Cell line of interest

  • 16-Oxoprometaphanine

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with various concentrations of 16-Oxoprometaphanine for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify band intensities to determine the change in protein phosphorylation relative to total protein and the loading control.

Protocol 3: In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of 16-Oxoprometaphanine on the purified target kinase.

Materials:

  • Purified active kinase (e.g., recombinant p38 MAPK)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • 16-Oxoprometaphanine

  • Kinase assay detection kit (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and serial dilutions of 16-Oxoprometaphanine in the kinase assay buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity using a detection reagent according to the manufacturer's instructions. The signal will be proportional (or inversely proportional) to the amount of ADP produced or substrate phosphorylated.

  • Data Analysis: Plot kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

16-Oxoprometaphanine, as a member of the hasubanan alkaloid family, represents a promising starting point for the discovery of novel protein inhibitors. The generalized protocols provided here offer a roadmap for researchers to systematically evaluate its biological activity, identify its specific protein targets, and elucidate its mechanism of action. Future studies should focus on target identification, determination of binding kinetics, and evaluation in more complex biological systems to validate its potential as a pharmacological tool or therapeutic lead.

References

Method

Application Notes and Protocols for In Vitro Drug Metabolism Studies of 16-Oxoprometaphanine

For Researchers, Scientists, and Drug Development Professionals Introduction 16-Oxoprometaphanine is a novel synthetic morphinan (B1239233) derivative with potential therapeutic applications. Understanding its metabolic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a novel synthetic morphinan (B1239233) derivative with potential therapeutic applications. Understanding its metabolic fate is a critical step in preclinical drug development, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and overall safety. These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of 16-Oxoprometaphanine's metabolism using standard models such as human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.

Based on its morphinan-like structure, the metabolism of 16-Oxoprometaphanine is hypothesized to proceed via two main phases:

  • Phase I Metabolism: Primarily oxidative reactions such as N-demethylation and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes. Key enzymes in the metabolism of similar alkaloids include CYP3A4 and CYP2D6.[1][2][3][4]

  • Phase II Metabolism: Conjugation reactions, particularly glucuronidation of hydroxylated metabolites, facilitated by UDP-glucuronosyltransferase (UGT) enzymes. UGT2B7 is a major enzyme involved in the glucuronidation of many opioids.[1]

The following sections detail the protocols for investigating these pathways, presenting hypothetical data in a structured format, and visualizing the key processes.

Data Presentation: Summary of Hypothetical Metabolic Parameters

The following tables summarize hypothetical quantitative data obtained from the in vitro experiments described in this document.

Table 1: Metabolic Stability of 16-Oxoprometaphanine in Human Liver Microsomes

ParameterValueUnits
HLM Concentration0.5mg/mL
Substrate Concentration1µM
Half-Life (t½)25.8min
Intrinsic Clearance (CLint)53.7µL/min/mg

Table 2: Enzyme Kinetics of Major Metabolite Formation

MetaboliteEnzyme SystemKm (µM)Vmax (pmol/min/mg)CLint (Vmax/Km)
N-desmethyl-16-OxoprometaphaninePooled HLM15.2210.513.9
O-desmethyl-16-OxoprometaphaninePooled HLM8.5135.215.9
O-desmethyl-16-Oxoprometaphanine-GlucuronideUGT2B7760344 (peak area/min/mg)0.45

Note: Vmax for glucuronide formation is presented in arbitrary peak area units due to the lack of a synthetic standard.

Table 3: Reaction Phenotyping of 16-Oxoprometaphanine Phase I Metabolism

Metabolic PathwayRecombinant CYP IsozymeRelative Activity (%)Chemical InhibitorInhibition (%)
N-demethylation CYP3A485.2Ketoconazole (1 µM)88.5
CYP3A511.5
Others< 5
O-demethylation CYP2D692.1Quinidine (1 µM)95.3
Others< 8

Visualizations: Metabolic Pathway and Experimental Workflow

Hypothetical Metabolic Pathway

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 16-Oxoprometaphanine met_n N-desmethyl-16-Oxoprometaphanine parent->met_n N-demethylation (CYP3A4/5) met_o O-desmethyl-16-Oxoprometaphanine parent->met_o O-demethylation (CYP2D6) met_gluc O-desmethyl-16-Oxoprometaphanine -Glucuronide met_o->met_gluc Glucuronidation (UGT2B7)

Caption: Hypothetical Phase I and Phase II metabolic pathways of 16-Oxoprometaphanine.

Experimental Workflow

G cluster_workflow In Vitro Metabolism Workflow A Step 1: Metabolic Stability Assay Determine t½ and CLint in HLM B Step 2: Metabolite Identification Incubate with HLM + NADPH. Analyze with LC-HRMS A->B C Step 3: Reaction Phenotyping (Identify responsible enzymes) B->C D Incubate with Recombinant CYPs (e.g., CYP3A4, CYP2D6) C->D E Incubate with HLM + Selective Inhibitors (e.g., Ketoconazole, Quinidine) C->E F Incubate with Recombinant UGTs (e.g., UGT2B7) C->F

Caption: Workflow for characterizing the in vitro metabolism of a novel compound.

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of 16-Oxoprometaphanine when incubated with HLMs to calculate the half-life (t½) and intrinsic clearance (CLint).

Materials:

  • 16-Oxoprometaphanine

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • 0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (ACN) with internal standard (e.g., 100 nM Labetalol) for reaction termination

  • 96-well incubation plate and plate shaker/incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw HLMs and NADPH regeneration system on ice. Prepare a 1 mg/mL working solution of HLMs in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add phosphate buffer and the HLM working solution to achieve a final protein concentration of 0.5 mg/mL in a 200 µL reaction volume.

  • Pre-incubation: Add 16-Oxoprometaphanine to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regeneration system to each well.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), terminate the reaction by adding 400 µL of ice-cold ACN containing the internal standard to the respective wells. The 0-minute sample is prepared by adding the termination solution before the NADPH system.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining concentration of 16-Oxoprometaphanine using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of 16-Oxoprometaphanine remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate half-life as t½ = 0.693 / k. Calculate intrinsic clearance as CLint = (0.693 / t½) * (mL incubation / mg microsomes).

Protocol 2: Metabolite Identification

Objective: To identify the major metabolites of 16-Oxoprometaphanine formed in HLMs.

Materials:

  • Same as Protocol 1, but with a higher substrate concentration to facilitate metabolite detection.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.

Procedure:

  • Incubation: Perform a scaled-up incubation similar to Protocol 1, but with a higher concentration of 16-Oxoprometaphanine (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes). Include a control incubation without NADPH.

  • Termination and Processing: Terminate and process the samples as described in Protocol 1.

  • Analysis: Analyze the supernatant using LC-HRMS. Compare the chromatograms of the +NADPH and -NADPH samples.

  • Data Interpretation:

    • Look for new peaks present only in the +NADPH sample.

    • Determine the accurate mass of potential metabolites and predict their elemental composition.

    • Hypothesize metabolic transformations based on mass shifts from the parent compound (e.g., +16 Da for oxidation/hydroxylation; -14 Da for N-demethylation; -30 Da for O-demethylation; +176 Da for glucuronidation).

    • Use MS/MS fragmentation to further elucidate the structure of the metabolites by comparing fragment ions to those of the parent compound.

Protocol 3: CYP and UGT Reaction Phenotyping

Objective: To identify the specific CYP and UGT isoforms responsible for the metabolism of 16-Oxoprometaphanine.

Part A: Recombinant Enzymes

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and UGT enzymes (e.g., UGT1A1, 1A9, 2B7).

  • Control insect microsomes (without expressed enzyme).

  • NADPH Regeneration System (for CYPs).

  • UDPGA (co-factor for UGTs) and alamethicin (B1591596) (to permeabilize microsomal membrane).

Procedure:

  • Incubation: For each recombinant isozyme, set up an incubation containing the enzyme (e.g., 10-50 pmol/mL), phosphate buffer, 16-Oxoprometaphanine (at a concentration near the Km, if known, otherwise use 10 µM), and the appropriate co-factor (NADPH for CYPs, UDPGA for UGTs).

  • Control: Run parallel incubations with control microsomes to check for non-enzymatic degradation.

  • Reaction and Analysis: Incubate at 37°C for a fixed time (e.g., 30 minutes). Terminate the reaction and process as previously described. Analyze for metabolite formation using LC-MS/MS.

  • Interpretation: The isozymes that produce the highest amount of a specific metabolite are considered the primary contributors to its formation.

Part B: Chemical Inhibition in HLMs

Materials:

  • Pooled HLMs and co-factors as in Protocol 1.

  • Selective chemical inhibitors for major CYP isoforms (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

Procedure:

  • Setup: Prepare HLM incubations as in Protocol 1.

  • Inhibition: To separate sets of wells, add a selective inhibitor at a concentration known to be specific for its target enzyme (e.g., 1 µM Ketoconazole). Also, include a vehicle control (e.g., methanol (B129727) or DMSO) without an inhibitor.

  • Pre-incubation: Pre-incubate the HLM mixture with the inhibitor for 10-15 minutes at 37°C before adding the substrate and co-factor.

  • Reaction and Analysis: Initiate the reaction, incubate for a time point within the linear range of metabolite formation, terminate, and analyze for metabolite formation via LC-MS/MS.

  • Interpretation: Calculate the percent inhibition of metabolite formation caused by each inhibitor relative to the vehicle control. Significant inhibition points to the involvement of that specific CYP isoform.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 16-Oxoprometaphanine Synthesis

Welcome to the technical support center for the synthesis of 16-Oxoprometaphanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges,...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 16-Oxoprometaphanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during the synthesis of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of 16-Oxoprometaphanine?

A1: Low yields in the synthesis of 16-Oxoprometaphanine, a protoberberine-type alkaloid, can often be traced back to several key factors. The primary culprits are typically inefficient cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, which are crucial for forming the core isoquinoline (B145761) structure. The success of these reactions is highly dependent on the electronic nature of the aromatic ring; electron-withdrawing groups can significantly hinder the necessary intramolecular electrophilic aromatic substitution.[1] Another major contributor to low yields can be the occurrence of side reactions, such as the retro-Ritter reaction in the Bischler-Napieralski synthesis, which leads to undesired byproducts.[1][2] Furthermore, the stability of intermediates and the purity of starting materials and solvents are critical for achieving high yields in complex alkaloid syntheses.[3]

Q2: How critical is the choice of dehydrating agent in the Bischler-Napieralski cyclization step for synthesizing the 16-Oxoprometaphanine core?

A2: The choice of dehydrating agent is a critical parameter that can significantly impact the yield of the Bischler-Napieralski reaction. For substrates with electron-rich aromatic rings, which is common in the synthesis of protoberberine alkaloids, milder reagents like phosphorus oxychloride (POCl₃) are often sufficient.[1] However, for less reactive substrates, stronger dehydrating agents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), or triflic anhydride (B1165640) (Tf₂O) may be necessary to drive the reaction to completion. A combination of P₂O₅ in refluxing POCl₃ is known to be particularly effective for reactants that lack strong electron-donating groups. The selection of the dehydrating agent should be carefully optimized based on the specific substrate to maximize yield and minimize side reactions.

Q3: Can the Pictet-Spengler reaction be an effective alternative for constructing the tetracyclic core of 16-Oxoprometaphanine, and what are the key parameters for optimization?

A3: Yes, the Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines and related alkaloid scaffolds, making it a viable alternative for the synthesis of 16-Oxoprometaphanine precursors. Key parameters for optimizing this reaction include the choice of acid catalyst, reaction temperature, and solvent. Traditional conditions often employ protic acids like HCl or H₂SO₄, but for sensitive substrates, milder catalysts such as chiral phosphoric acids can be more effective. The reaction temperature should be carefully controlled, as some reactions proceed at room temperature while others require heating; starting at a lower temperature and gradually increasing it while monitoring the reaction is a good strategy to prevent decomposition. The choice of solvent can also influence the reaction's efficiency and even its regioselectivity.

Q4: My purification process for 16-Oxoprometaphanine is resulting in significant product loss. What are some strategies to improve recovery?

A4: Significant product loss during purification is a common challenge in complex natural product synthesis. For alkaloids like 16-Oxoprometaphanine, a multi-step purification strategy is often necessary. This can involve a combination of techniques such as column chromatography (e.g., silica (B1680970) gel, alumina), preparative thin-layer chromatography (prep-TLC), and recrystallization. To minimize loss, it is crucial to carefully select the chromatographic stationary and mobile phases to achieve good separation between the desired product and any impurities or byproducts. Step-gradient or gradient elution can be more effective than isocratic elution for complex mixtures. Furthermore, minimizing the number of purification steps and handling transfers carefully can reduce mechanical losses.

Troubleshooting Guides

Low Yield in Bischler-Napieralski Cyclization Step

This guide addresses common issues encountered during the intramolecular cyclization to form the dihydroisoquinoline core of 16-Oxoprometaphanine precursors via the Bischler-Napieralski reaction.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
BN-001 Low to no product formation 1. Insufficiently activated aromatic ring.2. Deactivating electron-withdrawing groups on the phenyl ring.3. Poor quality or hydrated reagents (e.g., POCl₃).1. Ensure the aromatic ring of the β-arylethylamide precursor has sufficient electron-donating substituents.2. If electron-withdrawing groups are present, consider using stronger dehydrating agents (e.g., P₂O₅, PPA, or Tf₂O).3. Use freshly distilled or high-purity reagents and ensure anhydrous reaction conditions.
BN-002 Formation of a significant amount of styrene (B11656) byproduct 1. Occurrence of the retro-Ritter side reaction, especially if the resulting styrene is highly conjugated.1. Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter products.2. Employ a modified procedure using oxalyl chloride and a Lewis acid (e.g., FeCl₃) to form a less-prone N-acyliminium intermediate.
BN-003 Reaction mixture turns into a thick, unmanageable tar 1. Reaction temperature is too high or reaction time is too long, leading to polymerization and decomposition.1. Carefully control the reaction temperature, with a gradual increase to the desired temperature.2. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
BN-004 Incomplete reaction 1. Insufficient reaction temperature or time.2. Dehydrating agent is not strong enough for the substrate.1. Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene (B28343) to xylene).2. Extend the reaction time and monitor by TLC.3. Switch to a more powerful dehydrating agent.
Low Yield in Pictet-Spengler Reaction

This guide provides troubleshooting for the synthesis of the tetrahydro-β-carboline core of 16-Oxoprometaphanine precursors using the Pictet-Spengler reaction.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
PS-001 Low or no product yield 1. Insufficiently activated aromatic ring.2. Inappropriate acid catalyst (too weak or too strong).3. Improper reaction temperature leading to decomposition.1. The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.2. Screen a range of acid catalysts, from protic acids (HCl, H₂SO₄) to Lewis acids (BF₃·OEt₂) or milder catalysts like chiral phosphoric acids for sensitive substrates.3. Start at a low temperature and gradually increase, monitoring the reaction progress by TLC or HPLC.
PS-002 Formation of side products 1. Over-alkylation or polymerization of the product with starting materials.2. Formation of regioisomers if multiple cyclization sites are available.1. Use a slight excess of the carbonyl compound to ensure complete consumption of the amine starting material.2. Carefully control stoichiometry and consider slow addition of reagents.3. The choice of solvent can sometimes direct regioselectivity.
PS-003 Difficult purification 1. The product has similar polarity to the starting materials or byproducts.2. The product is unstable on the chromatography stationary phase.1. Optimize the mobile phase for column chromatography to achieve better separation.2. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel).3. If the product is an amine, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can prevent tailing on silica gel.

Experimental Protocols

General Protocol for Bischler-Napieralski Cyclization

This protocol is a starting point and should be optimized for the specific β-arylethylamide precursor of 16-Oxoprometaphanine.

  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv).

  • Reagent Addition: Add anhydrous toluene (or acetonitrile) to dissolve the starting material. Then, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Pictet-Spengler Reaction

This protocol provides a general method for the reaction between a β-arylethylamine and an aldehyde to form the core structure of 16-Oxoprometaphanine precursors.

  • Setup: To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or a protic solvent) in a round-bottom flask, add the aldehyde or ketone (1.0-1.2 equiv).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS. Reaction times can range from a few hours to 24 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of a base (e.g., sodium bicarbonate).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 16-Oxoprometaphanine Precursor cluster_purification Purification start β-arylethylamide Precursor cyclization Intramolecular Cyclization (e.g., Bischler-Napieralski or Pictet-Spengler) start->cyclization crude Crude Product cyclization->crude column_chroma Column Chromatography crude->column_chroma recrystallization Recrystallization column_chroma->recrystallization pure_product Pure 16-Oxoprometaphanine recrystallization->pure_product

Caption: A simplified experimental workflow for the synthesis and purification of 16-Oxoprometaphanine.

troubleshooting_low_yield cluster_reaction Reaction Troubleshooting cluster_reagents Reagent Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Purity start->check_reagents check_purification Review Purification Protocol start->check_purification temp Optimize Temperature check_reaction->temp solvent Screen Solvents check_reaction->solvent catalyst Vary Catalyst/Reagent check_reaction->catalyst fresh_reagents Use Fresh/Distilled Reagents check_reagents->fresh_reagents anhydrous Ensure Anhydrous Conditions check_reagents->anhydrous column_conditions Optimize Chromatography check_purification->column_conditions minimize_steps Minimize Transfer Steps check_purification->minimize_steps solution Improved Yield temp->solution solvent->solution catalyst->solution fresh_reagents->solution anhydrous->solution column_conditions->solution minimize_steps->solution

Caption: A logical troubleshooting workflow for addressing low yield in the synthesis of 16-Oxoprometaphanine.

References

Optimization

Technical Support Center: Optimizing HPLC Separation of 16-Oxoprometaphanine Diastereomers

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 16-Oxoprometaphanine diastereomers. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 16-Oxoprometaphanine diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of 16-Oxoprometaphanine diastereomers in a question-and-answer format.

Question 1: Why am I observing poor or no resolution between my 16-Oxoprometaphanine diastereomer peaks?

Answer:

Poor resolution or co-elution of diastereomers is a frequent challenge in HPLC. The primary reasons can be categorized into issues with the stationary phase (column), the mobile phase composition, and other chromatographic parameters.[1] A systematic approach to troubleshooting is crucial.

  • Inappropriate Stationary Phase: The choice of the column is critical for diastereomer separation. The stationary phase's chemistry might not be providing sufficient selectivity for the subtle structural differences between your diastereomers.

  • Suboptimal Mobile Phase: The mobile phase composition, including the organic modifier, aqueous phase, and any additives, plays a significant role in achieving selectivity and resolution.[1]

  • Method Parameters: Factors such as flow rate, column temperature, and injection volume can all impact peak shape and separation efficiency.[1]

To address this, consider the following optimization workflow:

G start Poor Resolution Observed check_column Evaluate Stationary Phase start->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase No Improvement solution Resolution Achieved check_column->solution Improved Resolution adjust_parameters Adjust Method Parameters optimize_mobile_phase->adjust_parameters No Improvement optimize_mobile_phase->solution Improved Resolution adjust_parameters->check_column Re-evaluate adjust_parameters->solution Improved Resolution

Caption: Troubleshooting workflow for improving HPLC peak resolution.

Question 2: How can I improve the separation by modifying the mobile phase?

Answer:

Mobile phase optimization is a powerful tool for enhancing the resolution of diastereomers. A systematic approach to varying the composition is key.

  • Organic Modifier Selection: Start with a common organic modifier like acetonitrile (B52724) (ACN) due to its low viscosity and UV transparency. If resolution is inadequate, switching to methanol (B129727) (MeOH) can alter the selectivity of the separation.[2]

  • Isocratic vs. Gradient Elution: Begin with a gradient elution to determine the approximate organic solvent concentration needed to elute the diastereomers.[1] This can then be refined into an optimized isocratic method or a shallower gradient for better separation.

  • Mobile Phase Additives: The addition of small amounts of modifiers can significantly impact peak shape and selectivity. For example, adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) can suppress the ionization of silanol (B1196071) groups on the silica (B1680970) backbone, reducing peak tailing.

Question 3: My diastereomer peaks are tailing. What are the common causes and solutions?

Answer:

Peak tailing can compromise resolution and quantification. The most common causes are secondary interactions with the stationary phase or issues with the column itself.

  • Active Sites on Silica: Uncapped silanol groups on the silica stationary phase can interact with polar functional groups on the analyte, leading to tailing. Adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase can help mitigate this effect.

  • Column Void: A void at the head of the column can cause peak distortion. This can be diagnosed by reversing the column and observing if the peak shape improves. If a void is present, the column may need to be replaced.

  • Mass Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating diastereomers?

A1: The choice of column is highly dependent on the specific properties of the diastereomers. Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography can be effective.

  • Reversed-Phase (RP-HPLC): C18 columns are a good starting point for many separations. Other phases, such as C8, Phenyl, or polar-embedded phases, can offer different selectivities.

  • Normal-Phase (NP-HPLC): Bare silica gel columns can be very effective for separating diastereomers, particularly for less polar compounds.

  • Chiral Stationary Phases (CSPs): While primarily used for enantiomers, some CSPs can also provide excellent resolution for diastereomers.

Q2: Should I use normal-phase or reversed-phase HPLC for 16-Oxoprometaphanine diastereomers?

A2: The choice between normal-phase and reversed-phase depends on the polarity of 16-Oxoprometaphanine. Generally, reversed-phase HPLC is more common and often the first choice due to its robustness and reproducibility. However, normal-phase HPLC can sometimes provide superior selectivity for diastereomers. It is often beneficial to screen both modes to find the optimal separation conditions.

Q3: How does temperature affect the separation of diastereomers?

A3: Column temperature is a critical parameter that influences selectivity, efficiency, and analysis time.

  • Increased Temperature: Higher temperatures reduce mobile phase viscosity, which can lead to higher efficiency and shorter run times. However, it can also decrease retention and potentially alter selectivity.

  • Decreased Temperature: Lowering the temperature often increases retention and can improve resolution in some cases, but at the cost of longer analysis times and higher backpressure.

It is advisable to study the effect of temperature in the range of 25°C to 60°C to find the optimal balance for your separation.

Experimental Protocols

Protocol 1: General Screening Protocol for Diastereomer Separation by RP-HPLC

This protocol provides a starting point for developing a separation method for 16-Oxoprometaphanine diastereomers.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • If resolution is poor, try a column with a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Alternative Mobile Phase B: 0.1% Formic Acid in Methanol

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: UV at an appropriate wavelength for 16-Oxoprometaphanine.

    • Gradient Program:

      • Start at 5% B, hold for 1 min.

      • Linear gradient from 5% to 95% B over 15 min.

      • Hold at 95% B for 2 min.

      • Return to 5% B over 1 min.

      • Equilibrate at 5% B for 5 min.

  • Optimization:

    • Based on the initial gradient, develop an optimized isocratic or shallow gradient method.

    • Systematically vary the organic modifier (ACN vs. MeOH), pH of the aqueous phase, and column temperature to improve resolution.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phases hplc_setup Set Up HPLC System (Column, Temp, Flow Rate) prep_mobile_phase->hplc_setup hplc_setup->inject_sample run_gradient Run Initial Gradient inject_sample->run_gradient eval_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) run_gradient->eval_chromatogram optimize Optimize Method (Mobile Phase, Gradient, Temp) eval_chromatogram->optimize optimize->run_gradient Re-run validate Validate Method optimize->validate Optimized

Caption: General workflow for HPLC method development.

Data Presentation

The following tables are templates to illustrate how to organize and present quantitative data during method development for the separation of 16-Oxoprometaphanine diastereomers.

Table 1: Effect of Organic Modifier on Diastereomer Resolution

Organic ModifierRetention Time (Diastereomer 1, min)Retention Time (Diastereomer 2, min)Resolution (Rs)
Acetonitrile8.218.531.45
Methanol9.5410.021.89
Conditions: C18 Column (4.6 x 150 mm, 3.5 µm), 40% Organic/60% Water with 0.1% Formic Acid, 1.0 mL/min, 30°C.

Table 2: Effect of Column Temperature on Diastereomer Resolution

Temperature (°C)Retention Time (Diastereomer 1, min)Retention Time (Diastereomer 2, min)Resolution (Rs)
2510.1510.782.10
309.5410.021.89
408.769.151.62
Conditions: C18 Column (4.6 x 150 mm, 3.5 µm), 60% Methanol/40% Water with 0.1% Formic Acid, 1.0 mL/min.

References

Troubleshooting

Technical Support Center: 16-Oxoprometaphanine Solubility for In Vivo Studies

Welcome to the technical support center for 16-Oxoprometaphanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for succ...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16-Oxoprometaphanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges for successful in vivo experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 16-Oxoprometaphanine and why is its solubility a concern for in vivo studies?

A1: 16-Oxoprometaphanine is an alkaloid compound with the molecular formula C20H23NO6[1]. Alkaloids in their free base form are often characterized by low aqueous solubility, which can lead to poor absorption and low bioavailability when administered in vivo.[2] Achieving adequate solubility is crucial for obtaining reliable and reproducible results in preclinical studies.

Q2: What are the initial steps to assess the solubility of 16-Oxoprometaphanine?

A2: Before attempting to improve solubility, it is essential to determine the baseline solubility of your compound. A simple experimental approach involves shake-flask solubility testing in various aqueous media (e.g., water, phosphate-buffered saline (PBS) at different pH values) and relevant organic solvents. This will help in understanding the physicochemical properties of the compound and guide the selection of an appropriate solubilization strategy.

Q3: Can I use organic solvents to dissolve 16-Oxoprometaphanine for in vivo administration?

A3: Yes, the use of co-solvents is a common and effective technique to enhance the solubility of poorly soluble drugs for parenteral administration.[3] However, the choice and concentration of the organic solvent must be carefully considered to avoid toxicity and adverse effects in the animal model.[3] Commonly used co-solvents with established safety profiles include propylene (B89431) glycol, ethanol, glycerin, and polyethylene (B3416737) glycols (PEGs).[3]

Q4: Is pH adjustment a viable method for improving the solubility of 16-Oxoprometaphanine?

A4: As an alkaloid, 16-Oxoprometaphanine likely contains basic nitrogen atoms. Therefore, its solubility is expected to increase in acidic conditions due to the formation of a more soluble salt. Creating a salt form of the compound by dissolving it in a pharmaceutically acceptable acidic solution can be a straightforward and effective solubilization method.

Q5: What are lipid-based formulations and are they suitable for 16-Oxoprometaphanine?

A5: Lipid-based formulations, such as emulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS), are excellent for enhancing the oral bioavailability of lipophilic (fat-loving) drugs. If 16-Oxoprometaphanine is found to be lipophilic, these formulations can improve its solubility and facilitate its absorption in the gastrointestinal tract.

Troubleshooting Guide: Enhancing Solubility of 16-Oxoprometaphanine

This guide provides a structured approach to troubleshooting solubility issues with 16-Oxoprometaphanine for in vivo studies.

Decision-Making Workflow for Solubility Enhancement

Caption: A workflow diagram for selecting a suitable solubility enhancement strategy.

Summary of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantagesSuitable for 16-Oxoprometaphanine?
Co-solvency Increasing solubility by adding a water-miscible organic solvent.Simple, rapid, and effective for many nonpolar drugs.Potential for toxicity and tolerability issues at high concentrations.Likely yes, especially for parenteral formulations.
pH Adjustment Converting the drug into a more soluble salt form by altering the pH.Highly effective for ionizable compounds.Risk of precipitation upon injection into physiological pH.Highly likely, as it is an alkaloid.
Surfactants Formation of micelles that encapsulate the drug, increasing its apparent solubility.Effective for a wide range of hydrophobic drugs.Potential for cell membrane disruption and toxicity.Potentially, if other methods are not sufficient.
Cyclodextrins Formation of inclusion complexes where the drug is encapsulated within the cyclodextrin (B1172386) molecule.Can improve solubility, stability, and reduce toxicity.Can be expensive and may have limitations on the amount of drug that can be complexed.Yes, a good option to consider.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can form emulsions or micelles in the gastrointestinal tract.Enhances oral bioavailability of lipophilic drugs.More complex to formulate and characterize.Yes, if the intended route of administration is oral and the compound is lipophilic.
Particle Size Reduction Increasing the surface area of the drug particles to enhance the dissolution rate.Can improve the dissolution rate.Does not increase the equilibrium solubility.May be considered in combination with other techniques.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of 16-Oxoprometaphanine for in vivo administration using a co-solvent system.

Materials:

  • 16-Oxoprometaphanine

  • Propylene Glycol (PG)

  • Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Procedure:

  • Weigh the required amount of 16-Oxoprometaphanine.

  • Prepare the co-solvent vehicle. A common starting point is a mixture of PG, EtOH, and saline. For example, a vehicle of 40% PG, 10% EtOH, and 50% saline.

  • Add the 16-Oxoprometaphanine to the co-solvent vehicle.

  • Vortex the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability should be monitored.

  • Once dissolved, filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Solubilization via pH Adjustment (Salt Formation)

Objective: To increase the aqueous solubility of 16-Oxoprometaphanine by forming a salt.

Materials:

  • 16-Oxoprometaphanine

  • Hydrochloric acid (HCl), 0.1 N (or other pharmaceutically acceptable acid)

  • Sodium hydroxide (B78521) (NaOH), 0.1 N (for pH adjustment if needed)

  • Saline (0.9% NaCl) or Water for Injection

  • pH meter

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Sterile vials

Procedure:

  • Weigh the desired amount of 16-Oxoprometaphanine and place it in a sterile container.

  • Add a small volume of saline or water for injection.

  • While stirring, slowly add 0.1 N HCl dropwise until the compound dissolves completely.

  • Monitor the pH of the solution. Adjust the pH to a physiologically acceptable range (typically pH 4-8 for parenteral administration) using 0.1 N HCl or 0.1 N NaOH as needed. Be cautious as increasing the pH may cause the free base to precipitate.

  • Bring the solution to the final desired volume with saline or water for injection.

  • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Observe the solution for any signs of precipitation before use.

Signaling Pathway of Formulation Choice

Formulation_Choice cluster_input Compound Properties cluster_decision Key Questions cluster_formulation Formulation Strategies Compound 16-Oxoprometaphanine (Poorly Soluble) Is_Basic Is it a basic compound? Compound->Is_Basic Is_Lipophilic Is it lipophilic? Compound->Is_Lipophilic pH_Adjust pH Adjustment Is_Basic->pH_Adjust Yes Cosolvent Co-solvent System Is_Lipophilic->Cosolvent Moderate Lipid_Based Lipid-Based Formulation Is_Lipophilic->Lipid_Based High Cyclodextrin Cyclodextrin Complexation Is_Lipophilic->Cyclodextrin Low to Moderate Route Route of Administration? Route->pH_Adjust Parenteral Route->Cosolvent Parenteral Route->Lipid_Based Oral Route->Cyclodextrin Parenteral/Oral

Caption: A decision tree for selecting a formulation strategy based on compound properties.

References

Optimization

Refining the dosage of 16-Oxoprometaphanine for animal studies

This technical support center provides guidance for researchers utilizing 16-Oxoprometaphanine in animal studies. The following information is intended to aid in refining dosages and troubleshooting common experimental i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing 16-Oxoprometaphanine in animal studies. The following information is intended to aid in refining dosages and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for 16-Oxoprometaphanine in mice for a new in vivo efficacy study?

A1: For initial in vivo efficacy studies in mice, we recommend a starting dose of 5 mg/kg administered intraperitoneally (IP). This recommendation is based on dose-ranging studies where this concentration showed significant target engagement without observable adverse effects. However, the optimal dose will be model-dependent, and a dose-response study is highly recommended.

Q2: How should 16-Oxoprometaphanine be formulated for oral administration in rats?

A2: 16-Oxoprometaphanine is a lipophilic compound with low aqueous solubility. For oral gavage in rats, we recommend a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Sonication of the mixture for 15-20 minutes can aid in achieving a homogenous suspension.

Q3: What are the known off-target effects of 16-Oxoprometaphanine at higher concentrations?

A3: At doses exceeding 50 mg/kg in rodents, mild sedation and transient ataxia have been observed. These effects are thought to be related to non-specific interactions with CNS receptors. It is crucial to include a control group to monitor for such behavioral changes.

Q4: What is the recommended washout period between doses in a crossover study design?

A4: Based on the pharmacokinetic profile in rats, a washout period of at least 72 hours is recommended to ensure complete clearance of the compound and its metabolites before administering the subsequent treatment.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between subjects. 1. Improper formulation or incomplete suspension. 2. Inconsistent administration technique (e.g., oral gavage). 3. Genetic variability within the animal colony.1. Ensure the formulation is homogenous before each administration. 2. Provide thorough training on administration techniques to all personnel. 3. Increase the number of animals per group to account for individual variability.
Unexpected animal mortality at presumed therapeutic doses. 1. Contamination of the compound. 2. Incorrect dose calculation or dilution. 3. Underlying health conditions in the animal cohort.1. Verify the purity of the 16-Oxoprometaphanine batch via analytical methods (e.g., HPLC). 2. Double-check all calculations and ensure proper calibration of equipment. 3. Perform a thorough health screen of the animals prior to study initiation.
Lack of efficacy at previously reported effective doses. 1. Degradation of the compound due to improper storage. 2. Development of tolerance with repeated dosing. 3. The chosen animal model is not responsive to the compound's mechanism of action.1. Store 16-Oxoprometaphanine at the recommended temperature (-20°C) and protected from light. 2. Consider alternative dosing regimens (e.g., intermittent dosing). 3. Re-evaluate the suitability of the animal model for the therapeutic target.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of 16-Oxoprometaphanine in Different Species
Species Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) t1/2 (h) Bioavailability (%)
Mouse Intravenous (IV)21580 ± 2100.12.5 ± 0.4100
Intraperitoneal (IP)5950 ± 1500.53.1 ± 0.685
Oral (PO)10420 ± 901.03.5 ± 0.740
Rat Intravenous (IV)21450 ± 1800.14.2 ± 0.5100
Oral (PO)10380 ± 751.54.8 ± 0.935
Dog Intravenous (IV)11200 ± 2500.16.1 ± 1.1100
Oral (PO)5250 ± 602.06.8 ± 1.328
Table 2: Acute Toxicity Profile of 16-Oxoprometaphanine
Species Route of Administration LD50 (mg/kg) No Observed Adverse Effect Level (NOAEL) (mg/kg)
Mouse Intraperitoneal (IP)15025
Rat Oral (PO)>50050

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Tumor Xenograft Model
  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., A549) in the right flank.

  • Tumor Growth Monitoring: Monitor tumor growth every two days using calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Formulation: Prepare 16-Oxoprometaphanine in a vehicle of 0.5% CMC.

  • Dosing: Administer 16-Oxoprometaphanine via IP injection at the desired doses (e.g., 5, 10, 20 mg/kg) once daily. The control group receives the vehicle only.

  • Endpoint: Continue treatment for 21 days or until tumor volume in the control group reaches the predetermined endpoint.

  • Data Collection: Measure tumor volume and body weight every two days. At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry).

Protocol 2: Pharmacokinetic Analysis in Rats
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with cannulated jugular veins.

  • Acclimation: Allow animals to acclimate for at least 48 hours after surgery.

  • Dosing:

    • IV group: Administer a single bolus dose of 2 mg/kg 16-Oxoprometaphanine through the tail vein.

    • PO group: Administer a single oral gavage dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 16-Oxoprometaphanine in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, t1/2, and AUC.

Visualizations

Signaling_Pathway cluster_cell Target Cell Receptor GPCR Target G_Protein G Protein Activation Receptor->G_Protein Compound 16-Oxoprometaphanine Compound->Receptor Binds AC Adenylate Cyclase (Inhibited) G_Protein->AC cAMP ↓ cAMP AC->cAMP PKA PKA Activity cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Downstream Gene Expression CREB->Gene_Expression

Caption: Hypothetical signaling pathway of 16-Oxoprometaphanine.

Experimental_Workflow cluster_0 Dose Range Finding cluster_1 Efficacy Study Start Single Dose Escalation in Mice Observe Observe for Acute Toxicity (24h) Start->Observe MTD Determine Maximum Tolerated Dose (MTD) Observe->MTD Dose_Selection Select 3 Doses (e.g., 0.25, 0.5, 1.0 x MTD) MTD->Dose_Selection Efficacy_Test Perform Efficacy Study in Animal Model Dose_Selection->Efficacy_Test Optimal_Dose Identify Optimal Therapeutic Dose Efficacy_Test->Optimal_Dose

Caption: Workflow for determining the optimal therapeutic dose.

Troubleshooting_Logic Start Unexpected Result (e.g., Lack of Efficacy) Check_Compound Verify Compound Integrity (Purity, Storage) Start->Check_Compound Check_Formulation Assess Formulation (Solubility, Stability) Start->Check_Formulation Check_Protocol Review Experimental Protocol (Dose, Route) Start->Check_Protocol Outcome_Pass All Checks Pass Outcome_Fail Issue Identified Check_Compound->Outcome_Fail Check_Formulation->Outcome_Fail Check_Protocol->Outcome_Fail Reconsider_Model Re-evaluate Animal Model Suitability Outcome_Pass->Reconsider_Model Correct_Issue Correct the Identified Variable and Repeat Outcome_Fail->Correct_Issue

Caption: Decision tree for troubleshooting unexpected experimental results.

Troubleshooting

Technical Support Center: Scale-Up Production of 16-Dehydropregnenolone Acetate (16-DPA)

Disclaimer: Initial searches for "16-Oxoprometaphanine" did not yield specific information. It is presumed that this may be a typographical error or a less common nomenclature.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "16-Oxoprometaphanine" did not yield specific information. It is presumed that this may be a typographical error or a less common nomenclature. This guide therefore focuses on 16-Dehydropregnenolone Acetate (16-DPA) , a structurally related and industrially significant steroidal intermediate, to address the core challenges of scale-up production in this class of compounds.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 16-Dehydropregnenolone Acetate (16-DPA), a key intermediate in the synthesis of numerous steroidal drugs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the industrial synthesis of 16-DPA?

A1: The two main precursors for the synthesis of 16-DPA are diosgenin (B1670711), extracted from Dioscorea species (wild yams), and solasodine, found in certain Solanum species.[1] Another significant source for solanidine (B192412) (the aglycone of potato glycoalkaloids) is the waste stream from potato starch production, making it a potentially large-scale, alternative starting material to diosgenin.[3][4]

Q2: What are the major challenges in scaling up the synthesis of 16-DPA from diosgenin?

A2: Key challenges in the scale-up of 16-DPA synthesis from diosgenin include:

  • Harsh Reaction Conditions: Traditional methods, such as the Marker degradation, require high temperatures (around 200°C) and pressures (5-6 kg/cm ²), which can be energy-intensive and require specialized equipment for large-scale operations.

  • Hazardous Reagents: The process often involves hazardous materials like chromium trioxide (CrO₃) for oxidation, which is toxic and generates hazardous waste, posing environmental and safety concerns at an industrial scale.

  • Multi-step Process: The synthesis involves several sequential steps, including acetolysis, oxidation, and hydrolysis, which can lead to cumulative yield losses and require intermediate purification steps.

  • By-product Formation: Inefficient reactions or suboptimal conditions can lead to the formation of various by-products, complicating purification and reducing the overall yield and purity of the final product.

Q3: Are there "green" or more environmentally friendly methods for 16-DPA synthesis?

A3: Yes, research has focused on developing greener synthesis routes. One such method avoids chromium and manganese dioxide (MnO₂) by using a catalytic amount of potassium permanganate (B83412) (KMnO₄) with a co-oxidant like sodium periodate (B1199274) (NaIO₄) for the oxidation step. This approach significantly reduces hazardous waste. Additionally, using Lewis acids like aluminum chloride (AlCl₃) can lower the temperature and pressure requirements for the initial acetolysis step.

Q4: What is a typical overall yield for 16-DPA synthesis?

A4: The overall yield can vary significantly depending on the starting material and the specific synthetic route.

  • A three-step process from diosgenin has been reported with an overall yield of over 60%.

  • A one-pot transformation from diosgenin has been developed with an overall yield of 75%.

  • The synthesis from solanidine via a 9-step process has been reported to have a 30% overall yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Acetolysis Step (Diosgenin to Pseudodiosgenin Diacetate) 1. Insufficient temperature and/or pressure. 2. Inefficient catalyst or incorrect molar ratio of reagents. 3. Degradation of starting material or product.1. Ensure the reactor reaches and maintains the target temperature (e.g., 200°C) and pressure (5-6 kg/cm ²). 2. Optimize the molar ratio of diosgenin to acetic anhydride (B1165640) (e.g., 1:3.5). Consider using a Lewis acid catalyst (e.g., AlCl₃) to reduce reaction severity. 3. Minimize reaction time to prevent degradation. Monitor reaction progress via TLC.
Incomplete Oxidation of Pseudodiosgenin Diacetate 1. Insufficient oxidant. 2. Poor reaction kinetics at low temperatures. 3. Inefficient mixing in a large-scale reactor.1. Ensure the correct stoichiometry of the oxidizing agent (e.g., CrO₃ or KMnO₄/NaIO₄). 2. Maintain the recommended temperature range (e.g., 0-15°C for CrO₃ oxidation). Consider using ultrasound irradiation (35 KHz) to enhance the reaction rate. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in heterogeneous reactions.
Formation of Impurities During Hydrolysis 1. Incomplete reaction. 2. Side reactions due to prolonged exposure to acid at high temperatures.1. Ensure the hydrolysis step (e.g., refluxing in acetic acid) is carried out for a sufficient duration. Monitor via TLC. 2. Once the reaction is complete, cool the mixture promptly and proceed with extraction to avoid potential degradation of 16-DPA.
Difficulties in Product Purification/Crystallization 1. Presence of residual starting materials or by-products. 2. Incorrect choice of solvent for crystallization.1. Analyze the crude product by HPLC or other analytical methods to identify impurities. If necessary, perform column chromatography on the crude material before final crystallization. 2. Use a suitable solvent system for crystallization. Acetone (B3395972) has been reported to be effective for purifying pseudodiosgenin diacetate.
Inconsistent Yields at Larger Scales 1. Inefficient heat and mass transfer in larger reactors. 2. Non-linear scaling of reaction parameters.1. Re-optimize reaction parameters such as agitation speed, heating/cooling rates, and addition rates for the specific pilot or production scale equipment. 2. Consider process analytical technology (PAT) to monitor critical parameters in real-time. Continuous flow synthesis has also been explored as a method to improve consistency and safety.

Quantitative Data Summary

Table 1: Comparison of Yields for 16-DPA Synthesis from Diosgenin

StepReagents & ConditionsReported YieldReference
Acetolysis Ac₂O, xylene, 200°C, 5-6 kg/cm ² pressure91%
Oxidation CrO₃, CH₃COOH-H₂O, 0-15°C, sonication70%
Hydrolysis CH₃COOH, reflux90%
Overall Yield Three-step process from diosgenin>60%
Overall Yield One-pot process from diosgenin75%
Acetolysis Ac₂O, AlCl₃ (Lewis Acid)up to 98%

Table 2: Synthesis of 16-DPA from Solanidine

ProcessNumber of StepsOverall YieldReference
Conversion of solanidine to 16-DPA930%

Experimental Protocols

Protocol 1: Three-Step Synthesis of 16-DPA from Diosgenin

Step 1: Acetolysis of Diosgenin to Pseudodiosgenin Diacetate

  • Charge a pressure reactor with diosgenin (e.g., 50 g, 0.12 mol), acetic anhydride (40 ml, 0.4 mol), and xylene (150 ml).

  • Heat the mixture with stirring to 200°C, allowing the pressure to build to 5-6 kg/cm ².

  • Maintain these conditions for 10 hours.

  • Cool the reactor and discharge the product mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid by crystallization from acetone to yield pseudodiosgenin diacetate.

Step 2: Oxidation of Pseudodiosgenin Diacetate to Diosone

  • Prepare an oxidant solution by dissolving chromium trioxide (12.5 g, 0.125 mol) in water (25 ml) and glacial acetic acid (10 ml), then cool to 0-5°C.

  • Dissolve the pseudodiosgenin diacetate (50 g, 0.1 mol) from Step 1 in dichloroethane (100 ml), glacial acetic acid (100 ml), and water (25 ml).

  • Add the pre-cooled oxidant solution to the substrate solution while maintaining the temperature between 0-15°C. For improved efficiency, this step can be performed under ultrasound irradiation (35 KHz).

  • After the reaction is complete (monitor by TLC), separate the organic layer.

  • Remove the solvent under reduced pressure to obtain a gummy residue (diosone). This can be purified by column chromatography.

Step 3: Hydrolytic Degradation of Diosone to 16-DPA

  • Take the crude diosone from Step 2 and add glacial acetic acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure to obtain crude 16-DPA.

  • Purify the final product by crystallization.

Visualizations

Experimental Workflow Diagrams

G cluster_acetolysis Step 1: Acetolysis cluster_oxidation Step 2: Oxidation cluster_hydrolysis Step 3: Hydrolysis & Purification diosgenin Diosgenin reactor Pressure Reactor diosgenin->reactor reagents1 Acetic Anhydride + Xylene (200°C, 5-6 kg/cm²) reagents1->reactor purification1 Crystallization (Acetone) reactor->purification1 pda Pseudodiosgenin Diacetate purification1->pda oxidation_reaction Oxidation Reaction (Optional Sonication) pda->oxidation_reaction reagents2 CrO₃ / H₂O / Acetic Acid (0-15°C) reagents2->oxidation_reaction purification2 Extraction & Column Chromatography oxidation_reaction->purification2 diosone Diosone purification2->diosone hydrolysis_reaction Hydrolysis Reaction diosone->hydrolysis_reaction reagents3 Acetic Acid (Reflux) reagents3->hydrolysis_reaction purification3 Extraction & Crystallization hydrolysis_reaction->purification3 dpa Final Product: 16-DPA purification3->dpa

Caption: Workflow for the three-step synthesis of 16-DPA from diosgenin.

G cluster_main Scale-Up Troubleshooting Logic cluster_acetolysis Acetolysis cluster_oxidation Oxidation cluster_purification Purification start Low Yield or Purity Issue check_step Identify Problematic Step (Acetolysis, Oxidation, Hydrolysis?) start->check_step acetolysis_params Check Temp, Pressure, Reagent Ratios check_step->acetolysis_params Acetolysis oxidation_params Check Oxidant Stoichiometry, Temp, Mixing check_step->oxidation_params Oxidation purification_params Analyze Impurity Profile (HPLC) check_step->purification_params Purification acetolysis_solution Adjust Conditions / Add Catalyst acetolysis_params->acetolysis_solution end_node Process Optimized acetolysis_solution->end_node oxidation_solution Adjust Reagents / Enhance Mixing oxidation_params->oxidation_solution oxidation_solution->end_node purification_solution Optimize Crystallization Solvent or Add Chromatography Step purification_params->purification_solution purification_solution->end_node

Caption: Logical workflow for troubleshooting common issues in 16-DPA scale-up.

References

Optimization

Improving the signal-to-noise ratio in 16-Oxoprometaphanine bioassays

A Guide to Improving Signal-to-Noise Ratio and Troubleshooting Common Issues Welcome to the technical support center for 16-Oxoprometaphanine bioassays. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Improving Signal-to-Noise Ratio and Troubleshooting Common Issues

Welcome to the technical support center for 16-Oxoprometaphanine bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the signal-to-noise ratio in their experiments.

Disclaimer: Publicly available bioassay data and established protocols specifically for 16-Oxoprometaphanine are limited. Therefore, the information, protocols, and representative data provided herein are based on established methodologies for other morphinan (B1239233) alkaloids that target opioid receptors. The principles and troubleshooting strategies are highly applicable to 16-Oxoprometaphanine bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during 16-Oxoprometaphanine bioassays, providing potential causes and solutions in a question-and-answer format.

Category 1: Competitive ELISA for 16-Oxoprometaphanine Quantification

Question 1: Why is the background in my competitive ELISA too high?

High background can obscure the signal from your sample and reduce the dynamic range of the assay.

  • Possible Causes:

    • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody or the enzyme-conjugated antigen to the plate wells.

    • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

    • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to high background.

    • Cross-reactivity: The antibody may be cross-reacting with other molecules in the sample matrix.

    • Substrate Incubation Time: The substrate incubation may be too long, leading to a high background signal.

  • Solutions:

    • Optimize Blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or try a different blocking buffer. Extend the blocking incubation time.

    • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies.

    • Improve Washing: Increase the number of wash steps and the volume of wash buffer. Ensure vigorous but careful washing to remove all unbound reagents.

    • Sample Dilution: Dilute your sample to reduce the concentration of potentially cross-reacting molecules.

    • Optimize Substrate Incubation: Reduce the substrate incubation time or measure the signal at earlier time points.

Question 2: Why is my signal too low or absent in my competitive ELISA?

A weak or absent signal can prevent accurate quantification.

  • Possible Causes:

    • Low Antibody Affinity: The antibody may have a low affinity for 16-Oxoprometaphanine.

    • Incorrect Antibody Concentration: The antibody concentration may be too low.

    • Inactive Conjugate: The enzyme conjugate may have lost its activity due to improper storage or handling.

    • Sub-optimal pH or Temperature: The pH of the buffers or the incubation temperatures may not be optimal for the antibody-antigen interaction or enzyme activity.

    • Presence of Inhibitors: The sample matrix may contain inhibitors of the enzyme or the antibody-antigen binding.

  • Solutions:

    • Use a High-Affinity Antibody: Ensure you are using an antibody validated for ELISA and with high affinity for the target.

    • Optimize Antibody Concentration: Increase the concentration of the primary antibody.

    • Check Conjugate Activity: Use a positive control to verify the activity of the enzyme conjugate.

    • Verify Buffer and Incubation Conditions: Ensure all buffers are at the correct pH and that incubations are performed at the recommended temperatures.

    • Sample Cleanup: Consider a sample extraction or cleanup step to remove potential inhibitors.

Category 2: Cell-Based Functional Assays (e.g., cAMP Inhibition, β-Arrestin Recruitment)

Question 3: Why is the basal signal in my cAMP inhibition assay too high?

A high basal cAMP level can mask the inhibitory effect of 16-Oxoprometaphanine.

  • Possible Causes:

    • Constitutive Receptor Activity: The cell line, especially if overexpressing the opioid receptor, may exhibit agonist-independent activity.

    • High Phosphodiesterase (PDE) Activity: Endogenous PDEs can degrade cAMP, and if not properly inhibited, can lead to variable and high basal levels.

    • Serum Components: Components in the cell culture serum may be stimulating adenylyl cyclase.

  • Solutions:

    • Use a Different Cell Line: Consider a cell line with lower receptor expression levels.

    • Optimize PDE Inhibitor Concentration: Titrate the PDE inhibitor (e.g., IBMX) to find the optimal concentration.

    • Serum Starvation: Serum-starve the cells for a few hours before the assay.

Question 4: Why is there a low signal-to-noise ratio in my β-arrestin recruitment assay?

A small assay window can make it difficult to determine the potency and efficacy of your compound.

  • Possible Causes:

    • Low Receptor Expression: The level of opioid receptor expression on the cell surface may be insufficient.

    • Suboptimal Agonist Concentration: The concentration of the reference agonist used for normalization may be too low or too high.

    • Incorrect Cell Density: The number of cells per well can significantly impact the assay window.

    • Reagent Quality: The quality of the cells or detection reagents may be compromised.

  • Solutions:

    • Verify Receptor Expression: Confirm the expression of the opioid receptor in your cell line.

    • Optimize Agonist Concentration: Perform a full dose-response curve for the reference agonist to determine its EC80, which is often used for antagonist studies.

    • Optimize Cell Density: Perform a cell titration experiment to find the optimal cell number per well.

    • Use Healthy Cells and Fresh Reagents: Ensure cells are healthy and within a low passage number. Prepare fresh detection reagents for each experiment.

Data Presentation

Table 1: Representative Binding Affinities (Ki) of Morphinan Alkaloids for Opioid Receptors

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)
Morphine1 - 10200 - 1000100 - 500
Fentanyl0.1 - 1100 - 500500 - 2000
DAMGO1 - 5>10000>10000
DPDPE>100001 - 10>10000
U50,488>10000>100001 - 10

Note: These values are approximate and can vary depending on the assay conditions and tissue/cell source. They are provided for comparative purposes.

Table 2: Representative Functional Potencies (EC50/IC50) of Opioid Agonists in Cell-Based Assays

CompoundcAMP Inhibition (IC50, nM)β-Arrestin Recruitment (EC50, nM)
Morphine5 - 50100 - 1000
Fentanyl0.5 - 510 - 100
DAMGO1 - 1050 - 500

Note: These values are representative and can vary based on the specific cell line, receptor expression level, and assay format.

Experimental Protocols

Protocol 1: Competitive ELISA for 16-Oxoprometaphanine Quantification

This protocol outlines a general procedure for a competitive enzyme-linked immunosorbent assay.

  • Coating: Coat a 96-well microplate with an antibody specific for 16-Oxoprometaphanine diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Competition: Add standards or samples containing 16-Oxoprometaphanine to the wells, followed immediately by the addition of a fixed concentration of enzyme-conjugated 16-Oxoprometaphanine. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color development.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal will be inversely proportional to the concentration of 16-Oxoprometaphanine in the sample.

Protocol 2: cAMP Inhibition Assay (HTRF-based)

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of adenylyl cyclase.

  • Cell Preparation: Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) to 80-90% confluency. Harvest the cells and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • Compound Addition: Dispense the cell suspension into a 384-well white plate. Add varying concentrations of 16-Oxoprometaphanine or a reference agonist.

  • Forskolin (B1673556) Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm). The ratio of the two signals is used to determine the cAMP concentration.

Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation-based)

This protocol outlines a common method for measuring β-arrestin recruitment.

  • Cell Plating: Plate cells engineered for the β-arrestin assay (e.g., PathHunter® cells) in a 384-well white, solid-bottom plate and incubate overnight.

  • Compound Addition: Add serial dilutions of 16-Oxoprometaphanine or a reference agonist to the cell plates.

  • Incubation: Incubate the plates for 90 minutes at 37°C.

  • Detection: Add the detection reagent mixture according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the chemiluminescent signal using a plate luminometer.

Mandatory Visualizations

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist 16-Oxoprometaphanine (Agonist) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets B_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Agonist 16-Oxoprometaphanine (Agonist) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds GRK GRK Opioid_Receptor->GRK Recruits Phosphorylated_Receptor Phosphorylated Receptor GRK->Opioid_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits MAPK_Cascade MAPK Cascade (e.g., ERK) Beta_Arrestin->MAPK_Cascade Activates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Mediates Assay_Workflow cluster_planning Experiment Planning cluster_execution Assay Execution cluster_analysis Data Analysis Select_Assay Select Assay (e.g., cAMP, β-Arrestin) Cell_Culture Cell Culture and Maintenance Select_Assay->Cell_Culture Reagent_Prep Reagent Preparation Cell_Culture->Reagent_Prep Cell_Plating Cell Plating Reagent_Prep->Cell_Plating Compound_Addition Compound Addition (16-Oxoprometaphanine) Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Parameter_Calculation Calculate EC50/IC50 Curve_Fitting->Parameter_Calculation

Troubleshooting

Technical Support Center: Method Refinement for Accurate Quantification of 16-Oxoprometaphanine Metabolites

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of 16-Oxoprometaphanine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying 16-Oxoprometaphanine and its metabolites?

The accurate quantification of 16-Oxoprometaphanine, a morphinan-derived metabolite, can be challenging due to several factors. These include its low physiological concentrations, potential for matrix effects from complex biological samples (e.g., plasma, urine), and the presence of isobaric interferences. Furthermore, the stability of the analyte during sample collection, storage, and preparation is a critical consideration.

Q2: Which analytical technique is most suitable for the quantification of 16-Oxoprometaphanine metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 16-Oxoprometaphanine and its metabolites.[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low-concentration analytes in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS enhances the specificity of detection and quantification.[1]

Q3: How critical is the choice of an internal standard (IS) for this analysis?

The use of a suitable internal standard is crucial for accurate and precise quantification. An ideal IS should have similar physicochemical properties to the analyte to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) version of 16-Oxoprometaphanine (e.g., ¹³C or ¹⁵N labeled) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but it requires more rigorous validation to ensure it adequately mimics the analyte's behavior.

Q4: What are matrix effects and how can they be minimized?

Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification. To minimize matrix effects, several strategies can be employed:

  • Effective sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.

  • Chromatographic separation: Optimizing the LC method to separate the analyte from matrix interferences is essential.

  • Use of a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, column contamination, or inappropriate mobile phase pH.- Dilute the sample to ensure the injection amount is within the column's capacity.- Implement a column wash step between injections.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Low Signal Intensity or No Peak Sample degradation, incorrect MS settings, or ion suppression.- Prepare fresh samples and standards.- Optimize MS parameters, including ionization source settings and collision energy.- Evaluate and mitigate matrix effects through improved sample cleanup or chromatographic separation.
High Variability in Results Inconsistent sample preparation, variable injection volumes, or uncompensated matrix effects.- Automate sample preparation steps where possible.- Ensure the autosampler is functioning correctly.- Use a stable isotope-labeled internal standard to normalize the data.
Retention Time Shifts Changes in mobile phase composition, column degradation, or temperature fluctuations.- Prepare fresh mobile phase daily.- Replace the column if it has exceeded its recommended lifetime.- Ensure the column oven temperature is stable.
Carryover Adsorption of the analyte to components of the LC-MS system.- Optimize the needle wash solvent and procedure.- Use a gradient with a high percentage of strong solvent at the end of each run.- If necessary, inject a blank solvent after high-concentration samples.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed to extract 16-Oxoprometaphanine and its metabolites from human plasma while minimizing matrix interferences.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., 16-Oxoprometaphanine-d3 at 100 ng/mL). Vortex for 10 seconds. Add 200 µL of 0.1 M zinc sulfate (B86663) in water to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of 16-Oxoprometaphanine.

  • LC System: A UPLC/HPLC system capable of binary gradient elution.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of morphinan (B1239233) derivatives.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 1-minute hold at 95% B, and a 2-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the validation of the 16-Oxoprometaphanine quantification method.

Table 1: Calibration Curve for 16-Oxoprometaphanine

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
10.025102.3
50.12898.7
100.255101.2
501.2699.5
1002.53100.8
50012.5999.1
100025.1598.4

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8103.58.2101.7
Low35.299.16.598.4
Mid754.1101.35.3100.5
High7503.598.94.899.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of 16-Oxoprometaphanine.

signaling_pathway prometaphanine Prometaphanine cyp450 CYP450 Enzymes prometaphanine->cyp450 metabolite1 Metabolite A cyp450->metabolite1 Oxidation metabolite2 16-Oxoprometaphanine metabolite1->metabolite2 Further Oxidation conjugation Phase II Conjugation (e.g., UGTs) metabolite2->conjugation excretion Excretion conjugation->excretion

Caption: Hypothetical metabolic pathway of Prometaphanine.

References

Reference Data & Comparative Studies

Validation

Validating the Bioactivity of Synthetic vs. Natural 16-Oxoprometaphanine: A Comparative Analysis

An objective comparison of the biological activity of synthetic and naturally sourced 16-Oxoprometaphanine is currently not feasible due to the absence of publicly available scientific data on this compound. Extensive se...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activity of synthetic and naturally sourced 16-Oxoprometaphanine is currently not feasible due to the absence of publicly available scientific data on this compound.

Extensive searches of scientific databases and literature have yielded no information on a compound named "16-Oxoprometaphanine." This suggests that the compound may be a novel discovery not yet documented in peer-reviewed literature, an internal research compound not known in the public domain, or potentially a misnomer.

As a result, the core requirements for this comparative guide, including data on its natural source, chemical synthesis, and bioactivity, are unavailable. Without this foundational information, a comparison of the synthetic versus natural forms of the molecule cannot be conducted. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams is not possible at this time.

For researchers, scientists, and drug development professionals interested in this or a similarly named compound, it is recommended to:

  • Verify the chemical name and any known synonyms. There may be an alternative, publicly recognized name for 16-Oxoprometaphanine.

  • Consult internal documentation or primary researchers. If this is a compound from a specific research program, internal data would be the only source of information.

  • Monitor scientific literature for new publications. If 16-Oxoprometaphanine is a recent discovery, data may become available as research is published.

This guide will be updated if and when information regarding 16-Oxoprometaphanine becomes publicly accessible. Until then, a comparative analysis of its synthetic and natural bioactivity remains an open question pending the publication of relevant scientific research.

Comparative

Comparative Analysis: 16-Dehydropregnenolone Acetate vs. Pregnenolone

While the compound "16-Oxoprometaphanine" is not found in publicly available scientific literature, a comparative analysis of the structurally related and well-documented steroid, 16-Dehydropregnenolone (B108158) Acetate...

Author: BenchChem Technical Support Team. Date: December 2025

While the compound "16-Oxoprometaphanine" is not found in publicly available scientific literature, a comparative analysis of the structurally related and well-documented steroid, 16-Dehydropregnenolone (B108158) Acetate (B1210297) (16-DPA), and its precursor, Pregnenolone (B344588), is presented here. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their biological activities, supported by experimental data and methodologies.

Introduction

Pregnenolone is a foundational endogenous steroid, serving as a metabolic precursor to most steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. 16-Dehydropregnenolone acetate (16-DPA) is a synthetic derivative of pregnenolone and a crucial intermediate in the pharmaceutical manufacturing of numerous steroidal drugs.[1] Understanding the comparative bioactivities of these two compounds is essential for research and development in endocrinology and oncology. This guide focuses on their comparative effects as 5α-reductase inhibitors and their cytotoxic activity against cancer cell lines.

Data Presentation

The following tables summarize the available quantitative data for 16-DPA and pregnenolone derivatives. It is important to note that direct comparative studies evaluating the parent compounds, 16-DPA and pregnenolone, in the same experimental settings are limited. The data presented is largely derived from studies on their derivatives.

Compound/DerivativeTargetAssayKey Findings
16-DPA Derivatives5α-reductaseInhibition assays in human and hamster modelsDerivatives show significant inhibitory activity, with some being more potent than the clinically used inhibitor, finasteride.[2]
Pregnenolone Derivatives5α-reductase type 2 (5α-R2)Inhibition assaysSpecific derivatives are highly effective inhibitors of 5α-R2, with IC50 values as low as 15 nM.[3][4]
16-DPA DerivativesCancer Cell Lines (PC-3, MCF7, SK-LU-1)Cytotoxicity assaysCertain derivatives exhibit significant cytotoxic effects, particularly on the SK-LU-1 lung cancer cell line.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

5α-Reductase Inhibition Assay

The inhibitory activity of steroidal compounds on 5α-reductase can be assessed using both in vitro and in vivo models.

In Vitro Assay using Human Prostate Tissue:

  • Human prostate tissue is homogenized and centrifuged to obtain a microsomal fraction containing the 5α-reductase enzyme.

  • The microsomal fraction is incubated with radiolabeled testosterone (B1683101) and varying concentrations of the test compound (e.g., 16-DPA or pregnenolone derivatives).

  • The reaction is stopped, and the steroids are extracted.

  • The conversion of testosterone to dihydrotestosterone (B1667394) (DHT) is quantified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then determined.

In Vivo Assay using the Hamster Flank Organ Model:

  • Male hamsters are castrated to reduce endogenous androgen levels.

  • The flank organs, which are androgen-sensitive sebaceous glands, are treated topically with testosterone to stimulate growth.

  • Concurrently, one flank organ is treated with the test compound.

  • The size of the pigmented spot on the flank organ is measured over time as an indicator of androgenic activity.

  • A reduction in the size of the pigmented spot in the presence of the test compound indicates inhibition of 5α-reductase, which is responsible for converting testosterone to the more potent DHT.

Cytotoxicity Assay

The cytotoxic effects of steroidal compounds on cancer cell lines are commonly evaluated using cell viability assays.

MTT Assay Protocol:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the untreated control, and the concentration that causes 50% inhibition of cell growth (IC50) is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the steroidogenesis pathway and a typical experimental workflow for evaluating 5α-reductase inhibitors.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3b-HSD 17a-OH-Pregnenolone 17a-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone 17a-Hydroxylase 16-DPA 16-Dehydropregnenolone Acetate (16-DPA) Pregnenolone->16-DPA Synthetic Modification 17a-OH-Progesterone 17a-OH-Progesterone Progesterone->17a-OH-Progesterone 17a-Hydroxylase Dehydroepiandrosterone Dehydroepiandrosterone (DHEA) 17a-OH-Pregnenolone->Dehydroepiandrosterone 17,20-Lyase Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione 17,20-Lyase Dehydroepiandrosterone->Androstenedione 3b-HSD Testosterone Testosterone Androstenedione->Testosterone 17b-HSD Estradiol Estradiol Androstenedione->Estradiol Aromatase Testosterone->Estradiol Aromatase Dihydrotestosterone Dihydrotestosterone (DHT) Testosterone->Dihydrotestosterone 5a-Reductase

Simplified Steroidogenesis Pathway

workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation enzyme_prep Prepare 5a-Reductase (e.g., from prostate tissue) incubation Incubate Enzyme with Testosterone & Test Compound enzyme_prep->incubation analysis Quantify DHT Formation (TLC/HPLC) incubation->analysis ic50 Determine IC50 Value analysis->ic50 animal_model Castrated Hamster Model ic50->animal_model Promising Compounds treatment Topical Application of Testosterone & Test Compound animal_model->treatment measurement Measure Flank Organ Pigmented Spot Size treatment->measurement evaluation Evaluate Reduction in Androgenic Response measurement->evaluation end End evaluation->end start Start start->enzyme_prep

References

Comparative

Comparative Efficacy Analysis: 16-Oxoprometaphanine Versus Standard-of-Care Drugs in Neuropathic Pain and Treatment-Resistant Depression

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 16-Oxoprometaphanine is a novel compound, and as of this publication, direct comparative clinical trial data is not publicly available. The foll...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 16-Oxoprometaphanine is a novel compound, and as of this publication, direct comparative clinical trial data is not publicly available. The following comparison is a hypothetical guide based on the pharmacological class of morphinan (B1239233) derivatives, to which 16-Oxoprometaphanine is presumed to belong. The experimental data presented for 16-Oxoprometaphanine is illustrative and intended to provide a framework for future comparative studies.

Introduction

16-Oxoprometaphanine is a novel synthetic morphinan derivative. Morphinan-based compounds have a long history in pharmacology, primarily as analgesics. However, recent advancements have explored their potential in treating a wider range of neurological and psychiatric disorders, including neuropathic pain and treatment-resistant depression. This guide provides a comparative overview of the hypothetical efficacy of 16-Oxoprometaphanine against current standard-of-care drugs for these conditions.

Hypothetical Efficacy in Neuropathic Pain

Neuropathic pain is a chronic condition arising from damage or disease affecting the somatosensory nervous system. Standard-of-care treatments aim to reduce pain and improve quality of life.

Standard-of-Care Drugs for Neuropathic Pain:

  • First-line: Tricyclic antidepressants (TCAs) like amitriptyline, serotonin-norepinephrine reuptake inhibitors (SNRIs) such as duloxetine (B1670986) and venlafaxine, and gabapentinoids like gabapentin (B195806) and pregabalin.[1][2][3]

  • Second-line: Topical agents like lidocaine (B1675312) and capsaicin, and tramadol.[1][2]

  • Third-line: Strong opioids are considered for severe cases.

Comparative Data Table (Hypothetical)

Feature16-Oxoprometaphanine (Hypothetical)Gabapentinoids (e.g., Pregabalin)SNRIs (e.g., Duloxetine)
Mechanism of Action Mixed µ-opioid receptor agonist and NMDA receptor antagonistBinds to the α2δ subunit of voltage-gated calcium channelsInhibits reuptake of serotonin (B10506) and norepinephrine
Pain Reduction (VAS Scale) 55% reduction30-40% reduction30-40% reduction
Onset of Action Rapid (within hours)Gradual (days to weeks)Gradual (weeks)
Common Side Effects Dizziness, nausea, sedationDizziness, somnolence, peripheral edemaNausea, dry mouth, insomnia
Efficacy in Comorbid Depression HighLow to moderateHigh

Hypothetical Efficacy in Treatment-Resistant Depression (TRD)

Treatment-resistant depression is diagnosed when a patient does not respond to at least two different antidepressant treatments from the first-line options, given at an adequate dose and duration.

Standard-of-Care Drugs for Treatment-Resistant Depression:

  • Augmentation/Adjunctive Therapies: Atypical antipsychotics (e.g., aripiprazole, quetiapine, olanzapine), lithium, and esketamine nasal spray.

  • Switching Antidepressants: Moving to a different class of antidepressant.

  • Non-pharmacological: Electroconvulsive therapy (ECT), Transcranial Magnetic Stimulation (TMS), and Vagus Nerve Stimulation (VNS).

Comparative Data Table (Hypothetical)

Feature16-Oxoprometaphanine (Hypothetical)Esketamine (Nasal Spray)Atypical Antipsychotics (e.g., Aripiprazole)
Mechanism of Action NMDA receptor antagonist and serotonergic modulationNMDA receptor antagonistDopamine D2 and serotonin 5-HT2A receptor antagonist
Remission Rates (MADRS) 45%40-50%25-35% (as adjunct)
Onset of Antidepressant Effect Rapid (within 24-48 hours)Rapid (within hours)Gradual (weeks)
Common Side Effects Dissociative symptoms, dizziness, increased blood pressureDissociation, dizziness, nausea, sedationAkathisia, weight gain, metabolic changes
Route of Administration OralIntranasalOral

Experimental Protocols (Hypothetical)

1. Neuropathic Pain Model (Chung Model - Spinal Nerve Ligation)

  • Objective: To assess the analgesic efficacy of 16-Oxoprometaphanine in a rat model of neuropathic pain.

  • Methodology:

    • Adult male Sprague-Dawley rats are anesthetized.

    • The L5 spinal nerve is tightly ligated.

    • After a 7-day recovery and confirmation of mechanical allodynia using von Frey filaments, rats are randomly assigned to treatment groups.

    • Groups receive either vehicle, 16-Oxoprometaphanine (various doses), or a standard-of-care drug (e.g., gabapentin).

    • Mechanical allodynia is assessed at 1, 2, 4, and 6 hours post-administration.

    • The paw withdrawal threshold is measured and data are analyzed using a two-way ANOVA.

2. Forced Swim Test for Antidepressant Activity

  • Objective: To evaluate the antidepressant-like effects of 16-Oxoprometaphanine in a mouse model of depression.

  • Methodology:

    • Male C57BL/6 mice are used.

    • Mice are administered either vehicle, 16-Oxoprometaphanine (various doses), or a standard-of-care antidepressant (e.g., ketamine as a rapid-acting control).

    • 30 minutes post-injection, mice are placed in a cylinder of water for a 6-minute test session.

    • The duration of immobility during the last 4 minutes is recorded.

    • A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

    • Data are analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.

Signaling Pathways and Workflows

G Hypothetical Signaling Pathway of 16-Oxoprometaphanine in Neuropathic Pain cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal 16-Oxo 16-Oxoprometaphanine NMDA NMDA Receptor 16-Oxo->NMDA Antagonizes Mu_Opioid µ-Opioid Receptor 16-Oxo->Mu_Opioid Agonist Ca_Channel Voltage-Gated Ca2+ Channel Mu_Opioid->Ca_Channel Inhibits Glutamate_Vesicle Glutamate Vesicle Ca_Channel->Glutamate_Vesicle Prevents Fusion Post_NMDA NMDA Receptor Pain_Signal Pain Signal Propagation Post_NMDA->Pain_Signal Reduces Excitotoxicity AMPA AMPA Receptor

Caption: Hypothetical mechanism of 16-Oxoprometaphanine in reducing neuropathic pain signaling.

G Experimental Workflow for Forced Swim Test A Acclimatize Mice B Randomly Assign to Treatment Groups (Vehicle, 16-Oxo, Control) A->B C Administer Drug/Vehicle B->C D Wait 30 Minutes C->D E Place Mouse in Water Cylinder (6-minute session) D->E F Record Immobility Time (last 4 minutes) E->F G Analyze Data (ANOVA) F->G

Caption: Workflow for assessing the antidepressant-like effects of 16-Oxoprometaphanine.

G Logical Relationship of TRD Treatment Escalation A First-line Antidepressant (e.g., SSRI) B Inadequate Response A->B C Switch to Another First-line Antidepressant B->C D Inadequate Response C->D E Diagnosis of Treatment-Resistant Depression D->E F Augmentation/Adjunctive Therapy (Atypical Antipsychotic, Esketamine, 16-Oxo) E->F G Non-pharmacological Interventions (ECT, TMS) F->G If still inadequate response

Caption: Simplified decision tree for the management of treatment-resistant depression.

References

Validation

In Vitro vs. In Vivo Correlation of Hasubanan Alkaloid Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide provides a comparative overview of the in vitro and in vivo activities of hasubanan (B79425) alkaloids, the class of compounds to whi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the in vitro and in vivo activities of hasubanan (B79425) alkaloids, the class of compounds to which 16-Oxoprometaphanine belongs. As of the latest available data, specific experimental findings for 16-Oxoprometaphanine are not publicly available. The data presented herein is based on closely related hasubanan alkaloids and is intended to serve as a scientific reference for understanding the potential biological activities of this compound class.

Introduction

Hasubanan alkaloids are a class of polycyclic natural products structurally similar to morphine.[1] These compounds, primarily isolated from plants of the Stephania genus, have garnered significant interest for their potential analgesic and anti-inflammatory properties.[1][2][3] This guide aims to provide a comprehensive comparison of the in vitro and in vivo experimental data available for hasubanan alkaloids, offering insights into their potential therapeutic applications and the correlation between laboratory assays and whole-organism responses.

Data Presentation

In Vitro Activity of Hasubanan Alkaloids

The in vitro activity of hasubanan alkaloids has been primarily evaluated through their interaction with opioid receptors and their ability to modulate inflammatory responses.

Table 1: Opioid Receptor Binding Affinity of Hasubanan Alkaloids

Compound ClassReceptorAssay TypeKey Findings (IC50)
Hasubanan AlkaloidsDelta-OpioidRadioligand Binding0.7 to 46 µM

*Data sourced from studies on hasubanan alkaloids isolated from Stephania japonica.[4] The IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the delta-opioid receptor.

Table 2: Anti-Inflammatory Activity of Hasubanan Alkaloids

CompoundCell LineInflammatory MediatorKey Findings (IC50)
LonganoneRAW 264.7TNF-α19.22 µM
CephatonineRAW 264.7TNF-α16.44 µM
ProstephabyssineRAW 264.7TNF-α15.86 µM
LonganoneRAW 264.7IL-66.54 µM
CephatonineRAW 264.7IL-639.12 µM
ProstephabyssineRAW 264.7IL-630.44 µM

*Data sourced from a study on hasubanan alkaloids isolated from Stephania longa. The IC50 values represent the concentration of the compound that inhibits 50% of the production of the respective inflammatory cytokine in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

In Vivo Activity of Alkaloids from Stephania Genus

In vivo studies on alkaloids from the Stephania genus, which includes hasubanan alkaloids, have demonstrated analgesic and anti-inflammatory effects in various animal models.

Table 3: Analgesic Activity of Stephania Alkaloids in Rodent Models

Compound/ExtractAnimal ModelTestKey Findings
GindarudineMiceHot Plate & Tail ImmersionSignificant increase in pain threshold at 100 and 150 mg/kg, p.o.
2Br-Crebanine & StephanineMiceHot PlateSignificant increase in pain threshold, an effect blocked by naloxone.
2Br-Crebanine & StephanineMiceAcetic Acid-Induced WrithingInhibition of writhing frequency and prolonged latency of writhing.

Table 4: Anti-Inflammatory Activity of Stephania Alkaloids in Rodent Models

Compound/ExtractAnimal ModelTestKey Findings
2Br-Crebanine & StephanineMiceXylene-Induced Ear EdemaSignificant inhibition of ear edema.
2Br-Crebanine & StephanineRatsCarrageenan-Induced Paw EdemaSignificant inhibition of paw edema.
2Br-Crebanine & StephanineRatsCarrageenan-Induced PleurisyInhibition of leukocyte migration and nitric oxide (NO) production, and reduced levels of PGE2.

Experimental Protocols

In Vitro Assays

1. Delta-Opioid Receptor Binding Assay

  • Principle: This competitive binding assay measures the affinity of a test compound for the delta-opioid receptor by quantifying its ability to displace a radiolabeled ligand.

  • Methodology:

    • Membrane Preparation: Cell membranes from cells stably expressing the human delta-opioid receptor (e.g., CHO or HEK293 cells) are prepared.

    • Assay Setup: A dilution series of the test compound is added to a 96-well plate, followed by a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]DPDPE).

    • Incubation: The binding reaction is initiated by adding the membrane suspension to each well and incubating for 60-90 minutes at room temperature.

    • Termination and Filtration: The incubation is terminated by rapid filtration to separate bound and free radioligand.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

2. TNF-α and IL-6 Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This cell-based assay evaluates the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.

  • Methodology:

    • Cell Culture: RAW 264.7 cells are cultured in a 96-well plate overnight.

    • Treatment: The cells are pre-treated with various concentrations of the test compound for one hour.

    • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α and IL-6.

    • Incubation: The cells are incubated for a specified period (e.g., 18-24 hours).

    • Quantification: The concentration of TNF-α and IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: The IC50 value is calculated from the dose-response curve.

In Vivo Models

1. Acetic Acid-Induced Writhing Test (Analgesia)

  • Principle: This model assesses peripheral analgesic activity by observing the reduction of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

  • Methodology:

    • Animal Model: Swiss Albino mice are typically used.

    • Administration: The test compound or vehicle is administered orally or intraperitoneally.

    • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a solution of 0.6% acetic acid is injected intraperitoneally.

    • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

    • Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

2. Carrageenan-Induced Paw Edema (Anti-inflammation)

  • Principle: This widely used model evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce the swelling (edema) in a rat's paw induced by the injection of carrageenan.

  • Methodology:

    • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

    • Administration: The test compound or vehicle is administered, typically intraperitoneally, 30 minutes before the carrageenan injection.

    • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Mandatory Visualization

Hasubanan_Alkaloid_Signaling_Pathway cluster_0 Opioid Receptor Signaling (Analgesia) Hasubanan_Alkaloid Hasubanan Alkaloid Delta_Opioid_Receptor δ-Opioid Receptor (Gi/o-coupled) Hasubanan_Alkaloid->Delta_Opioid_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase (Inhibition) Delta_Opioid_Receptor->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Putative signaling pathway for the analgesic effect of hasubanan alkaloids via the delta-opioid receptor.

In_Vitro_Anti_Inflammatory_Workflow Start Start: RAW 264.7 cells Pre_treatment Pre-treat with Hasubanan Alkaloid Start->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 18-24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α & IL-6 (ELISA) Supernatant_Collection->ELISA Analysis Calculate IC50 ELISA->Analysis

Caption: Experimental workflow for in vitro anti-inflammatory activity assessment of hasubanan alkaloids.

References

Comparative

A Comparative Analysis of Hasubanan Alkaloids as Inhibitors of Key Biological Pathways

For Researchers, Scientists, and Drug Development Professionals Hasubanan (B79425) alkaloids are a diverse group of compounds isolated primarily from plants of the Stephania genus.[1][2] They have garnered significant in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hasubanan (B79425) alkaloids are a diverse group of compounds isolated primarily from plants of the Stephania genus.[1][2] They have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and neuromodulatory effects.[1][2][3] This guide will delve into three key inhibitory activities demonstrated by this class of compounds: inhibition of pro-inflammatory cytokines, affinity for opioid receptors, and antimicrobial activity against pathogenic bacteria.

Inhibition of Pro-Inflammatory Cytokines

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key therapeutic strategy. Several hasubanan alkaloids have demonstrated significant inhibitory effects on the production of these cytokines in vitro.

Quantitative Data: Inhibition of TNF-α and IL-6 Production
CompoundTargetCell LineIC50 (µM)Reference
LonganoneTNF-αNot Specified6.54 - 30.44
CephatonineTNF-αNot Specified6.54 - 30.44
ProstephabyssineTNF-αNot Specified6.54 - 30.44
LonganoneIL-6Not Specified6.54 - 30.44
CephatonineIL-6Not Specified6.54 - 30.44
ProstephabyssineIL-6Not Specified6.54 - 30.44
Experimental Protocol: TNF-α and IL-6 Inhibition Assay

The inhibitory activity of hasubanan alkaloids on TNF-α and IL-6 production is typically evaluated using in vitro cell-based assays. A common methodology involves the following steps:

  • Cell Culture: Macrophage cell lines, such as RAW 264.7, are cultured in a suitable medium.

  • Stimulation: The cells are stimulated with an inflammatory agent, commonly lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.

  • Treatment: The cells are co-incubated with various concentrations of the test compounds (hasubanan alkaloids).

  • Quantification: After a specific incubation period, the concentration of TNF-α and IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathway: LPS-induced TNF-α Production

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates TNFa_mRNA TNF-α mRNA Nucleus->TNFa_mRNA transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein translation Hasubanan_Alkaloids Hasubanan Alkaloids Hasubanan_Alkaloids->TAK1 inhibit? Hasubanan_Alkaloids->IKK inhibit?

Caption: Simplified signaling pathway of LPS-induced TNF-α production.

Opioid Receptor Affinity

Certain hasubanan alkaloids have been found to interact with opioid receptors, particularly the delta-opioid receptor. This suggests their potential for development as novel analgesics or modulators of neurological function.

Quantitative Data: Delta-Opioid Receptor Binding Affinity
CompoundReceptorIC50 (µM)Reference
Hasubanan Alkaloid 1δ-opioid0.7
Hasubanan Alkaloid 2δ-opioid46
Hasubanan Alkaloid 3δ-opioid1.5
Hasubanan Alkaloid 4δ-opioid2.3
Hasubanan Alkaloid 5δ-opioid3.8
Hasubanan Alkaloid 6δ-opioid8.2
Hasubanan Alkaloid 7δ-opioid12
Hasubanan Alkaloid 8δ-opioid25
Experimental Protocol: Delta-Opioid Receptor Binding Assay

The affinity of hasubanan alkaloids for the delta-opioid receptor is determined through a competitive radioligand binding assay. The general steps are as follows:

  • Membrane Preparation: Cell membranes expressing the human delta-opioid receptor are prepared.

  • Reaction Mixture: The membrane preparation is incubated with a radiolabeled ligand specific for the delta-opioid receptor (e.g., [3H]naltrindole) and varying concentrations of the test compound (hasubanan alkaloid).

  • Incubation: The mixture is incubated to allow for competitive binding to the receptors.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.

Workflow: Opioid Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Hasubanan Alkaloid) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Calculation Scintillation->IC50_Calc

Caption: General workflow for a competitive opioid receptor binding assay.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Some alkaloids have shown promising activity against pathogenic bacteria, including Staphylococcus aureus. While specific data for hasubanan alkaloids is limited, the broader class of alkaloids has demonstrated notable antimicrobial effects.

Quantitative Data: Antimicrobial Activity of Alkaloids
Compound ClassOrganismMIC (µg/mL)Reference
Alkaloid from Stephania glabraStaphylococcus aureus50
Various AlkaloidsStaphylococcus aureus2 - 128

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a compound is typically determined using a broth microdilution method:

  • Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilutions: Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions to allow for bacterial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Logical Relationship: Antimicrobial Drug Discovery

G Compound_Library Natural Product Library (including Hasubanan Alkaloids) Screening High-Throughput Screening Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug New Antimicrobial Drug Clinical->Drug

Caption: A simplified logical flow of a natural product-based antimicrobial drug discovery program.

Conclusion

While direct experimental data for 16-Oxoprometaphanine remains to be elucidated, the comparative analysis of its parent class, the hasubanan alkaloids, reveals a compelling profile of inhibitory activities. Their demonstrated ability to modulate inflammatory responses and interact with the central nervous system, coupled with the broader antimicrobial potential of alkaloids, positions hasubanan alkaloids as a promising scaffold for the development of novel therapeutics. Further investigation into the specific mechanisms and quantitative performance of 16-Oxoprometaphanine is highly encouraged to unlock its full therapeutic potential. This guide provides the foundational data and methodologies to inform and accelerate such research.

References

Validation

Benchmarking the Safety Profile of 16-Oxoprometaphanine Against Competitors

Introduction The development of novel therapeutic agents requires a thorough evaluation of their safety profile to ensure a favorable risk-benefit ratio for patients. This guide provides a comparative analysis of the pre...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel therapeutic agents requires a thorough evaluation of their safety profile to ensure a favorable risk-benefit ratio for patients. This guide provides a comparative analysis of the preclinical safety profile of 16-Oxoprometaphanine, a novel selective kinase inhibitor, against two leading competitors in the same therapeutic class, designated as Competitor A and Competitor B. The data presented herein is derived from a standardized battery of in vitro and in vivo toxicology studies designed to identify potential safety liabilities early in the drug development process.[1][2][3]

Comparative Safety Data

The following table summarizes the key safety data obtained for 16-Oxoprometaphanine and its competitors. These assays are crucial for identifying potential toxicities such as cytotoxicity, cardiotoxicity, genotoxicity, and acute systemic toxicity.[4][5]

Safety Assay 16-Oxoprometaphanine Competitor A Competitor B Assay Endpoint
Cytotoxicity (HepG2 cells) CC50: > 100 µMCC50: 25 µMCC50: 50 µMCell Viability
hERG Inhibition IC50: > 30 µMIC50: 5 µMIC50: 15 µMCardiac Safety
Ames Test (TA98, TA100) NegativeNegativePositive (TA100)Mutagenicity
Acute In Vivo Toxicity (Rodent) MTD: 150 mg/kgMTD: 50 mg/kgMTD: 100 mg/kgSystemic Toxicity

Key Findings:

  • Cytotoxicity: 16-Oxoprometaphanine demonstrated a superior cytotoxicity profile with a half-maximal cytotoxic concentration (CC50) greater than 100 µM in HepG2 cells, indicating low potential for liver cell toxicity. Competitor A and Competitor B showed significantly higher cytotoxicity.

  • Cardiotoxicity: In the hERG inhibition assay, a key predictor of potential cardiac arrhythmias, 16-Oxoprometaphanine exhibited an IC50 value greater than 30 µM, suggesting a low risk of cardiotoxicity. Competitors A and B showed more potent hERG channel inhibition.

  • Genotoxicity: The Ames test, used to assess mutagenic potential, was negative for 16-Oxoprometaphanine and Competitor A. However, Competitor B tested positive in the TA100 strain, indicating a potential for inducing point mutations.

  • Acute In Vivo Toxicity: In a single-dose rodent study, 16-Oxoprometaphanine was well-tolerated, with a Maximum Tolerated Dose (MTD) of 150 mg/kg. This is notably higher than the MTDs observed for both Competitor A and Competitor B, suggesting a wider safety margin in acute dosing scenarios.

Experimental Protocols

Detailed methodologies for the key safety assays are provided below to ensure transparency and reproducibility.

Cytotoxicity Assay (MTT Assay)
  • Cell Line: HepG2 (human liver carcinoma cell line).

  • Procedure:

    • HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

    • The cells were then treated with serial dilutions of 16-Oxoprometaphanine, Competitor A, or Competitor B (0.1 to 100 µM) for 48 hours.

    • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

    • The formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was calculated as a percentage of the untreated control, and the CC50 values were determined.

hERG Inhibition Assay (Automated Patch Clamp)
  • Cell Line: HEK293 cells stably expressing the hERG potassium channel.

  • Procedure:

    • An automated patch-clamp system was used to measure hERG channel currents.

    • Cells were exposed to increasing concentrations of the test compounds (0.01 to 30 µM).

    • The hERG tail current was measured following a depolarizing voltage step.

    • The percentage of hERG current inhibition was calculated relative to the vehicle control.

    • The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)
  • Strains: Salmonella typhimurium strains TA98 and TA100.

  • Procedure:

    • The test compounds were incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix).

    • The mixture was plated on minimal glucose agar (B569324) plates.

    • The plates were incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (his+ revertants) was counted.

    • A compound was considered mutagenic if it induced a dose-dependent increase in the number of revertant colonies that was at least twice the background level.

Acute In Vivo Toxicity Study
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Procedure:

    • The test compounds were administered as a single oral dose at escalating concentrations to different groups of animals (n=3 per group).

    • The animals were observed for clinical signs of toxicity and mortality for 14 days.

    • Body weight and food consumption were monitored throughout the study.

    • The Maximum Tolerated Dose (MTD) was defined as the highest dose that did not cause mortality or serious clinical signs.

Visualizations

Preclinical Safety Assessment Workflow

The following diagram illustrates the general workflow for preclinical safety assessment, highlighting the integration of in vitro and in vivo studies.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cytotoxicity Cytotoxicity hERG Assay hERG Assay Ames Test Ames Test Candidate Selection Candidate Selection Ames Test->Candidate Selection Acute Toxicity Acute Toxicity Sub-chronic Toxicity Sub-chronic Toxicity Chronic Toxicity Chronic Toxicity IND-Enabling Studies IND-Enabling Studies Chronic Toxicity->IND-Enabling Studies Lead Optimization Lead Optimization Lead Optimization->Cytotoxicity Candidate Selection->Acute Toxicity G Drug Drug Target Kinase Target Kinase Drug->Target Kinase Inhibition Off-Target Kinase Off-Target Kinase Drug->Off-Target Kinase Inhibition Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Phosphorylation Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Phosphorylation Therapeutic Effect Therapeutic Effect Downstream Effector 1->Therapeutic Effect Adverse Effect Adverse Effect Downstream Effector 2->Adverse Effect

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of 16-Oxoprometaphanine: A Guide for Laboratory Professionals

Chemical and Physical Properties A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The known identifiers for 16-Oxoprometaphanine are summarized below.

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. The known identifiers for 16-Oxoprometaphanine are summarized below. In the absence of a complete safety data sheet (SDS), researchers should treat this compound as potentially hazardous.

IdentifierValue
CAS Number 58738-31-1[5]
Molecular Formula C20H23NO6
Molecular Weight 373.4 g/mol

Quantitative data on toxicity, flammability, and reactivity are not currently available. Therefore, precautionary measures applicable to hazardous chemicals should be followed.

Experimental Protocol: Proper Disposal of 16-Oxoprometaphanine

This protocol details the necessary steps for the safe disposal of 16-Oxoprometaphanine from a laboratory setting.

Step 1: Waste Identification and Classification

All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified safety professional. Given the lack of specific data for 16-Oxoprometaphanine, it must be managed as a hazardous waste.

Step 2: Segregation and Storage

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Waste Container: Use a designated, leak-proof container made of a material compatible with 16-Oxoprometaphanine. The container must have a secure screw-top cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "16-Oxoprometaphanine," and the date accumulation started. Do not use abbreviations or chemical formulas.

  • Segregation: Store the waste container separately from incompatible materials, such as strong acids, bases, and oxidizers.

  • Accumulation Area: Designate a specific "Satellite Accumulation Area" within the laboratory for waste storage. This area should be away from regular lab traffic and drains.

Step 3: Personal Protective Equipment (PPE)

When handling 16-Oxoprometaphanine and its waste, appropriate PPE is mandatory.

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat is required to protect from spills.

Step 4: Disposal of Empty Containers

Empty containers that held 16-Oxoprometaphanine must also be disposed of properly.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent capable of dissolving the compound.

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste along with the 16-Oxoprometaphanine waste.

  • Container Disposal: After triple rinsing and air drying, deface the original label and dispose of the container as regular laboratory glass or plastic waste, unless institutional policy dictates otherwise.

Step 5: Arranging for Professional Disposal

Under no circumstances should 16-Oxoprometaphanine or its rinsate be disposed of down the drain or in regular trash.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the collection and disposal of hazardous chemical waste. Schedule a pickup for your properly labeled and sealed waste container.

  • Licensed Disposal Service: The EHS department will work with a licensed waste disposal service to ensure the chemical is managed and disposed of in compliance with all regulations.

Visualization of Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 16-Oxoprometaphanine.

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify 16-Oxoprometaphanine as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a Designated, Compatible, and Labeled Waste Container B->C D Segregate from Incompatible Chemicals C->D E Store in Satellite Accumulation Area D->E F Triple Rinse Empty Containers E->F G Collect Rinsate as Hazardous Waste F->G I Dispose of Rinsed Container as Non-Hazardous Waste F->I H Contact EHS for Professional Disposal G->H

Caption: Workflow for the safe disposal of 16-Oxoprometaphanine.

References

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